molecular formula C27H37ClN2O5S B601679 Debutyldronedarone hydrochloride CAS No. 197431-02-0

Debutyldronedarone hydrochloride

Cat. No.: B601679
CAS No.: 197431-02-0
M. Wt: 537.1 g/mol
InChI Key: ZDXBTJLIQYUYSZ-UHFFFAOYSA-N
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Description

N-Desbutyl dronedarone is an active metabolite of the antiarrhythmic agent dronedarone. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations. N-Desbutyl dronedarone inhibits the binding of 3,3',5-triiodo-L-thyronine (T3; ) to the thyroid hormone receptors TRα1 and TRβ1 (IC50s = 59 and 280 µM for the chicken and human receptors, respectively). It inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET (IC50s = 1.59 and 2.73 µM, respectively, in cell-free assays). N-Desbutyl dronedarone decreases intracellular ATP levels in H9c2 rat cardiomyocytes (IC50 = 1.07 µM) and inhibits mitochondrial complex I, also known as NADH dehydrogenase, and mitochondrial complex II, also known as succinate dehydrogenase, activities in isolated rat heart mitochondria (IC50s = 11.94 and 24.54 µM, respectively).>A metabolite of Dronedarone. Dronedarone impurity D.

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747514
Record name N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197431-02-0
Record name N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone (B1669980), also known as N-desbutyldronedarone, is the major active metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] Its formation occurs through the N-debutylation of dronedarone, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A.[1][2] As a significant circulating metabolite with pharmacological activity, the unambiguous elucidation of its chemical structure is critical for understanding the overall safety and efficacy profile of dronedarone. This technical guide provides a comprehensive overview of the chemical structure elucidation of debutyldronedarone hydrochloride, detailing its synthesis, spectroscopic characterization, and analytical methodologies.

Chemical Identity and Structure

This compound is the hydrochloride salt of N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide.[3]

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

ParameterValueReference
IUPAC NameN-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride[3]
Molecular FormulaC₂₇H₃₇ClN₂O₅S[3]
Molecular Weight537.1 g/mol [3]
CAS Number197431-02-0[3]

Synthesis of this compound

Debutyldronedarone is a known impurity and metabolite of dronedarone. Its synthesis is crucial for obtaining a reference standard for analytical purposes. A synthetic route has been described starting from 2-butyl-5-nitrobenzofuran.[4][5]

Synthetic Workflow

G A 2-Butyl-5-nitrobenzofuran B Friedel-Crafts Acylation with p-(3-chloropropoxy)benzoyl chloride A->B C 2-Butyl-3-(4-(3-chloropropoxy)benzoyl)-5-nitrobenzofuran B->C D Reaction with n-butylamine C->D E Debutyldronedarone nitro intermediate D->E F Catalytic Hydrogenation (e.g., Pd/C) E->F G Amino-debutyldronedarone intermediate F->G H Mesylation with methanesulfonyl chloride G->H I Debutyldronedarone (free base) H->I J Treatment with HCl I->J K This compound J->K G A Sample Preparation (e.g., dissolution in mobile phase) B Injection into HPLC System A->B C Chromatographic Separation (Reversed-Phase Column) B->C D UV Detection (e.g., 290 nm) C->D E Data Acquisition and Analysis D->E F Quantification against Reference Standard E->F

References

An In-depth Technical Guide to the Synthesis of Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Debutyldronedarone hydrochloride, a primary active metabolite of the antiarrhythmic drug Dronedarone. While often discussed in the context of being a process-related impurity or metabolite, dedicated synthetic routes have been developed. This document details the core methodologies, presents quantitative data in a structured format, and visualizes the reaction sequences for clarity.

Introduction

Debutyldronedarone, also known as N-debutyldronedarone, is a pharmacodynamically active metabolite of Dronedarone.[1] Its synthesis is of significant interest for its use as a reference standard in impurity profiling and for further pharmacological studies. The synthetic strategies often parallel those of Dronedarone, typically involving the construction of a substituted benzofuran (B130515) core, followed by functional group manipulations to introduce the requisite side chains.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the alkylation of a key phenol (B47542) intermediate. A representative pathway begins with the versatile starting material, 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.

Pathway 1: Synthesis via N-Boc Protected Intermediate

A documented pathway for synthesizing Debutyldronedarone involves the use of an N-Boc protected amino alcohol, which is then coupled to the benzofuran core. This method provides a controlled introduction of the side chain.

The key steps in this pathway are:

  • Alkylation: The phenolic hydroxyl group of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran is alkylated.

  • Reduction of Nitro Group: The nitro group is subsequently reduced to an amine.

  • Sulfonylation: The resulting amino group is treated with methanesulfonyl chloride to form the sulfonamide.

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and conversion to the hydrochloride salt.

Synthesis_Pathway_1 A 2-n-butyl-3-(4-hydroxybenzoyl) -5-nitro benzofuran C Alkylated nitro intermediate A->C Alkylation B N-Boc protected intermediate D Alkylated amino intermediate C->D Reduction E N-Boc-Debutyldronedarone D->E Sulfonylation F Debutyldronedarone E->F Deprotection G Debutyldronedarone HCl F->G HCl

Pathway 1: Synthesis via N-Boc protected intermediate.

Pathway 2: Direct Alkylation with a Monobutylated Amine

An alternative approach involves the direct alkylation of the phenolic intermediate with a monobutylated aminopropoxy chloride. This route is more direct but may require careful control of reaction conditions to avoid side products.

The logical flow of this pathway is as follows:

  • Preparation of Alkylating Agent: Synthesis of N-(3-chloropropyl)butan-1-amine.

  • Alkylation: Coupling of the alkylating agent with 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.

  • Reduction: Conversion of the nitro group to an amine.

  • Sulfonylation: Formation of the methanesulfonamide.

  • Salt Formation: Conversion to the hydrochloride salt.

Synthesis_Pathway_2 A 2-n-butyl-3-(4-hydroxybenzoyl) -5-nitro benzofuran C Alkylated nitro compound A->C Alkylation B N-(3-chloropropyl)butan-1-amine D Reduced amino compound C->D Reduction E Debutyldronedarone D->E Sulfonylation F Debutyldronedarone HCl E->F HCl

Pathway 2: Direct alkylation with a monobutylated amine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for the synthesis of Dronedarone and its analogues.

Protocol 1: Synthesis of N-(2-butyl-3-(4-(3-(butyl(tert-butoxycarbonyl)amino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide (N-Boc-Debutyldronedarone)

  • Alkylation: To a solution of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran in anhydrous DMF, add potassium carbonate and potassium iodide. The mixture is stirred at room temperature, followed by the addition of the N-Boc protected aminopropyl chloride. The reaction is heated to 60°C and monitored by TLC until completion. The product is isolated by extraction.

  • Reduction: The alkylated nitro intermediate is dissolved in methanol. A Pt-Cu/C catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (45 psi) at room temperature. After the reaction is complete, the catalyst is filtered off.

  • Sulfonylation: The resulting crude amine is dissolved in THF and cooled to 0°C. Triethylamine (B128534) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0°C and then allowed to warm to room temperature. The product is isolated by extraction and purified by column chromatography.

Protocol 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: The N-Boc-Debutyldronedarone is dissolved in a solution of 4 M HCl in isopropanol (B130326) and stirred at 0°C, then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude Debutyldronedarone.

  • Final Sulfonylation (if necessary) and Salt Formation: The crude product from the deprotection can be further purified and then treated with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as THF to ensure complete sulfonylation. Following workup, the free base is dissolved in a suitable solvent like ethyl acetate, and a solution of HCl in ether or isopropanol is added to precipitate this compound. The solid is collected by filtration and dried.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a debutylated substance related to Dronedarone, as reported in the literature.[2]

StepReactionReagents and ConditionsYield (%)
1AlkylationK2CO3, KI, anhydrous DMF, 60°C90
2 & 3Reduction & Sulfonylationi. MeOH, H2 (45 psi), Pt-Cu/C, rt; ii. MsCl, THF, TEA, 0°C60 (two steps)
4 & 5Deprotection & Sulfonylationi. 4 M HCl-IPA, 0°C → rt; ii. MsCl, THF, TEA, 0°C67 (two steps)

Conclusion

The synthesis of this compound is achievable through multi-step pathways that are analogous to those used for Dronedarone. The key challenges lie in the controlled introduction of the monobutylated side chain and the purification of intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Dronedarone and its related substances. Careful execution of these synthetic steps, with appropriate analytical monitoring, is essential for obtaining the target compound in high purity.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride is the principal active metabolite of the antiarrhythmic agent, dronedarone (B1670951). While its pharmacological activity is understood to be attenuated compared to the parent compound, its contribution to the overall therapeutic and toxicological profile of dronedarone necessitates a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the available data on the electrophysiological effects and molecular interactions of debutyldronedarone, with a focus on its impact on cardiac ion channels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Introduction

Dronedarone, a benzofuran (B130515) derivative, is a multi-channel blocking antiarrhythmic drug approved for the management of atrial fibrillation. Following oral administration, dronedarone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its main active metabolite, N-debutyl-dronedarone (debutyldronedarone).[1] Studies have indicated that debutyldronedarone possesses 1/10 to 1/3 of the pharmacological activity of the parent drug and circulates at steady-state plasma concentrations comparable to those of dronedarone.[1][2] Given its sustained presence and inherent pharmacological activity, a detailed characterization of debutyldronedarone's mechanism of action is critical for a complete understanding of dronedarone's clinical effects.

Molecular Interactions

Inhibition of Cytochrome P450 Enzymes

Debutyldronedarone has been identified as a reversible inhibitor of cytochrome P450 2J2 (CYP2J2), a prominent cardiac enzyme.

CompoundEnzymeInhibition Constant (Ki)Mode of Inhibition
N-desbutyldronedarone (NDBD)CYP2J20.55 µMMixed

Table 1: Reversible Inhibition of Human Cytochrome P450 2J2 by Debutyldronedarone.[3][4]

Cardiac Electrophysiology

While specific electrophysiological studies detailing the effects of debutyldronedarone on a wide range of cardiac ion channels are not as extensively published as those for its parent compound, the available information suggests a similar, albeit less potent, multi-channel blocking profile. The primary mechanism of action of dronedarone involves the modulation of sodium, potassium, and calcium channels, as well as adrenergic receptors. It is plausible that debutyldronedarone shares these targets.

Signaling Pathways

The antiarrhythmic effects of dronedarone and, by extension, debutyldronedarone, are mediated through the modulation of ion channel activity, which directly impacts the cardiac action potential. The blockade of potassium channels prolongs repolarization, while the inhibition of sodium and calcium channels affects depolarization and plateau phases, respectively.

cluster_ion_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Debutyldronedarone Debutyldronedarone K_channels Potassium Channels (e.g., IKr, IKs, IK1) Debutyldronedarone->K_channels Inhibition Na_channels Sodium Channels (INa) Debutyldronedarone->Na_channels Inhibition Ca_channels Calcium Channels (ICa,L) Debutyldronedarone->Ca_channels Inhibition AP_prolongation Action Potential Prolongation K_channels->AP_prolongation Conduction_slowing Slowing of Conduction Na_channels->Conduction_slowing Ca_channels->AP_prolongation Refractory_period Increased Effective Refractory Period AP_prolongation->Refractory_period Antiarrhythmic_effect Antiarrhythmic Effect Conduction_slowing->Antiarrhythmic_effect Refractory_period->Antiarrhythmic_effect

Figure 1. Putative signaling pathway of Debutyldronedarone's antiarrhythmic action.

Experimental Protocols

Determination of CYP2J2 Inhibition

The reversible inhibition of CYP2J2 by N-desbutyldronedarone was investigated using human recombinant CYP2J2 enzymes. The experimental protocol likely involved the following steps:

  • Incubation: Recombinant CYP2J2 was incubated with a probe substrate (e.g., astemizole) in the presence of varying concentrations of N-desbutyldronedarone.

  • Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

  • Metabolite Quantification: The formation of the probe substrate's metabolite was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition constant (Ki) and the mode of inhibition were determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots).

cluster_prep Preparation Recombinant_CYP2J2 Recombinant CYP2J2 Incubation Incubation Recombinant_CYP2J2->Incubation Probe_Substrate Probe Substrate (e.g., Astemizole) Probe_Substrate->Incubation NDBD N-desbutyldronedarone (Varying Concentrations) NDBD->Incubation Add_NADPH Initiate Reaction (Add NADPH) Incubation->Add_NADPH LC_MS Quantify Metabolite (LC-MS/MS) Add_NADPH->LC_MS Data_Analysis Data Analysis (Determine Ki) LC_MS->Data_Analysis

Figure 2. Experimental workflow for determining CYP2J2 inhibition.

Conclusion

Debutyldronedarone hydrochloride, as the primary active metabolite of dronedarone, contributes to the overall pharmacological effect of the parent drug through a multi-channel blocking mechanism. While its potency is less than that of dronedarone, its significant circulating levels underscore the importance of understanding its specific interactions with cardiac ion channels and metabolic enzymes. Further detailed electrophysiological studies are warranted to fully elucidate the quantitative aspects of its ion channel blockade and to refine our understanding of its role in both the therapeutic efficacy and potential for adverse effects associated with dronedarone therapy. This knowledge will be invaluable for the future development of safer and more effective antiarrhythmic agents.

References

Pharmacokinetic Profile of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone (B1669980), also known as N-debutyl dronedarone (B1670951), is the primary and pharmacologically active metabolite of dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent.[1][2] Dronedarone is prescribed for the management of paroxysmal or persistent atrial fibrillation to reduce the risk of hospitalization.[3] Understanding the pharmacokinetic profile of debutyldronedarone is crucial for a comprehensive assessment of the safety and efficacy of its parent drug, as this metabolite contributes to the overall pharmacological effect. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of debutyldronedarone hydrochloride, supported by experimental methodologies and visual representations of key pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of debutyldronedarone are intrinsically linked to its parent compound, dronedarone. Following oral administration of dronedarone, debutyldronedarone is formed and circulates in the plasma, with its exposure being similar to that of the parent drug at steady state.[1][3]

Absorption

Debutyldronedarone is not administered directly but is formed via the metabolism of dronedarone. The appearance of debutyldronedarone in plasma is therefore dependent on the absorption and first-pass metabolism of dronedarone.[3] Peak plasma concentrations of both dronedarone and its N-debutyl metabolite are typically reached within 3 to 6 hours after oral administration of dronedarone with food.[3]

Distribution

Debutyldronedarone is highly bound to plasma proteins, primarily albumin.[3][4] This high degree of protein binding influences its distribution within the body.

Table 1: Distribution Characteristics of Debutyldronedarone

ParameterValueReference
Plasma Protein Binding98.5%[3]
Metabolism

Dronedarone is extensively metabolized, with N-debutylation to form debutyldronedarone being a major initial pathway.[1][4] This conversion is primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[4][5] Debutyldronedarone is itself further metabolized through several pathways. Monoamine oxidases (MAO), specifically MAO-A, contribute to its metabolism.[6][7] Further metabolism of debutyldronedarone leads to the formation of other metabolites, including propanoic acid-dronedarone and phenol-dronedarone, which are then subject to further biotransformation.[1][7]

Table 2: Metabolism of Debutyldronedarone

Metabolic PathwayPrimary Enzymes InvolvedResulting MetabolitesReference
Formation from DronedaroneCYP3A4Debutyldronedarone[4][5]
Further MetabolismMAO-APropanoic acid-dronedarone, Phenol-dronedarone[7]
Excretion

The elimination of debutyldronedarone is closely tied to the excretion of dronedarone and its various metabolites. Following oral administration of radiolabeled dronedarone, the majority of the dose is excreted in the feces (approximately 84%), with a smaller portion in the urine (around 6%), primarily as metabolites.[2][3] Unchanged dronedarone and debutyldronedarone account for less than 15% of the total radioactivity in the plasma.[6]

Table 3: Elimination Half-Life of Debutyldronedarone

ParameterValueReference
Terminal Elimination Half-life~20-25 hours[1]

Signaling Pathways and Mechanism of Action

The pharmacological activity of debutyldronedarone is reported to be 1/10 to 1/3 as potent as the parent compound, dronedarone.[1][8] Dronedarone itself acts as a multichannel blocker, affecting sodium, potassium, and calcium channels, and also possesses antiadrenergic properties.[3][9] While it is plausible that debutyldronedarone shares a similar mechanism of action, specific studies detailing its independent effects on cardiac ion channels and signaling pathways are limited.

One study in an animal model of ventricular hypertrophy suggested that dronedarone administration resulted in the inhibition of the NFATc4/ERK/AKT signaling pathway.[10][11] However, the direct and independent effects of debutyldronedarone on this or other signaling pathways have not been explicitly elucidated.

Experimental Protocols

In Vitro Metabolism of Dronedarone and Debutyldronedarone

The following protocol is a summary of the methodology used to study the in vitro metabolism of dronedarone and its metabolites in human liver microsomes and cryopreserved hepatocytes.[5][7]

1. Incubation with Human Liver Microsomes (HLM):

  • Reaction Mixture: Pooled HLM (1 mg/mL protein concentration), test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 1 µM), and potassium phosphate (B84403) buffer (pH 7.4).

  • Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., up to 60 minutes).

  • Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify metabolites.

2. Incubation with Cryopreserved Human Hepatocytes:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.

  • Treatment: Hepatocytes are incubated with the test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 5 µM) in incubation medium.

  • Time Points: Samples of the cell culture medium and/or cell lysates are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Samples are processed (e.g., protein precipitation with an organic solvent) to extract the analytes.

  • Analysis: The extracts are analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.

LC-MS/MS Method for Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of dronedarone and debutyldronedarone in plasma samples.[12]

1. Sample Preparation:

  • Protein Precipitation: To a small volume of human plasma (e.g., 50 µL), an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile).

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).

  • Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for dronedarone, debutyldronedarone, and the internal standard for selective and sensitive quantification.

Visualizations

Metabolism_of_Debutyldronedarone Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone Dronedarone->Debutyldronedarone CYP3A4 Propanoic_Acid_Dronedarone Propanoic_Acid_Dronedarone Debutyldronedarone->Propanoic_Acid_Dronedarone MAO-A Phenol_Dronedarone Phenol_Dronedarone Debutyldronedarone->Phenol_Dronedarone MAO-A

Caption: Metabolic pathway of Dronedarone to Debutyldronedarone and its subsequent metabolites.

Experimental_Workflow_LC_MS_MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for the quantification of Debutyldronedarone in plasma by LC-MS/MS.

Conclusion

This compound is a significant active metabolite of dronedarone, exhibiting a pharmacokinetic profile that contributes to the overall therapeutic and safety considerations of the parent drug. It is characterized by high plasma protein binding, a terminal elimination half-life of approximately 20-25 hours, and is formed primarily by CYP3A4-mediated metabolism of dronedarone. Further metabolism of debutyldronedarone is facilitated by enzymes such as MAO-A. While specific quantitative pharmacokinetic parameters such as Cmax and AUC for debutyldronedarone as a standalone entity are not extensively reported, its exposure is known to be similar to that of dronedarone at steady state. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the nuanced pharmacokinetic and pharmacodynamic properties of this important metabolite. Future research should aim to further delineate the specific contributions of debutyldronedarone to the clinical effects of dronedarone, including its direct interactions with cardiac ion channels and cellular signaling pathways.

References

In Vitro Biological Activity of Debutyldronedarone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone hydrochloride is the principal pharmacologically active metabolite of dronedarone (B1670951), a multichannel-blocking antiarrhythmic agent. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its effects on cardiac ion channels and its potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and presents key pathways and workflows through structured diagrams to support further research and development. While Debutyldronedarone is noted to be less potent than its parent compound, its sustained presence in plasma warrants a thorough understanding of its independent biological effects.

Introduction

Dronedarone is a benzofuran (B130515) derivative developed to reduce the risk of hospitalization for atrial fibrillation. It exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including potassium, sodium, and calcium channels, and by antagonizing adrenergic receptors.[1][2] Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its main active metabolite, Debutyldronedarone (also known as N-debutyl dronedarone).[3] This metabolite is pharmacodynamically active, possessing a similar mechanism of action to dronedarone but with a reported potency of approximately one-tenth to one-third that of the parent drug.[4] Given its significant circulation in plasma, a detailed characterization of the in vitro biological activity of this compound is crucial for a complete understanding of the overall pharmacological profile of dronedarone therapy.

Cardiac Ion Channel Activity

The primary antiarrhythmic action of dronedarone and its active metabolite is the modulation of cardiac ion channels. While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from comparative statements with dronedarone. The following table summarizes the known in vitro activities of dronedarone on key cardiac ion channels, providing a benchmark for the expected, albeit less potent, activity of Debutyldronedarone.

Table 1: Summary of In Vitro Cardiac Ion Channel Inhibition by Dronedarone Hydrochloride
Target Ion ChannelAssay TypeCell LineIC50 (μM)Reference
hERG (IKr)Two-microelectrode voltage-clampXenopus laevis oocytes9.2[5]
KvLQT1/minK (IKs)Two-microelectrode voltage-clampXenopus laevis oocytes>100 (33.2% inhibition at 100 μM)[5][6]
Fast Na+ Current (INa)Patch-clampGuinea pig ventricular myocytes0.7 (at Vhold = -80 mV)[7]
L-type Ca2+ Current (ICa,L)Patch-clampGuinea pig ventricular myocytes0.4 (at Vhold = -40 mV)[7]
HCN4Patch-clampCHO cells1.0[7]
K(2P)2.1 (TREK1)Whole-cell patch clampMammalian cells6.1[8]
K(2P)3.1 (TASK1)Whole-cell patch clampMammalian cells5.2[8]
SK2 Channels (IKAS)Patch-clampHEK-293 cells1.7

Based on the reported relative potency, the IC50 values for this compound are expected to be 3 to 10 times higher than those listed for dronedarone.

Anti-Inflammatory Activity

Recent studies have indicated a potential role for dronedarone in modulating inflammatory pathways. Research has identified dronedarone as an inhibitor of the NLRP3 inflammasome, with an IC50 value of 6.84 μM against IL-1β release.[1] Conversely, another study suggested that amiodarone, a structural analog of dronedarone, activates inflammasomes through its reactive metabolites, a characteristic not observed with dronedarone.[9] While direct in vitro studies on the anti-inflammatory effects of this compound are not yet available, the findings for the parent compound suggest a potential for immunomodulatory activity that warrants further investigation.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The following diagram illustrates the proposed mechanism of NLRP3 inflammasome inhibition by dronedarone, which may be a shared characteristic of its active metabolite, Debutyldronedarone.

NLRP3_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol P2X7 P2X7 Receptor NLRP3 NLRP3 P2X7->NLRP3 Triggers Assembly ATP Extracellular ATP ATP->P2X7 Activates ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b Dronedarone Dronedarone / Debutyldronedarone Dronedarone->NLRP3 Inhibits Patch_Clamp_Workflow A Cell Culture (Transfected Cell Line) B Cell Plating on Coverslips A->B C Whole-Cell Patch-Clamp Configuration B->C D Application of Voltage Protocol C->D E Baseline Current Recording D->E F Perfusion of Debutyldronedarone HCl (Varying Concentrations) E->F G Post-Drug Current Recording F->G H Data Analysis (% Inhibition vs. Concentration) G->H I IC50 Determination (Hill Equation) H->I Anti_Inflammatory_Workflow A THP-1 Cell Culture and Differentiation B LPS Priming A->B C Pre-incubation with Debutyldronedarone HCl B->C D NLRP3 Activation (e.g., ATP) C->D E Supernatant Collection D->E F IL-1β Quantification (ELISA) E->F G IC50 Determination F->G

References

Debutyldronedarone Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride, the principal active metabolite of the antiarrhythmic drug dronedarone (B1670951), is a compound of significant interest in cardiovascular pharmacology. This technical guide provides an in-depth overview of its chemical and physical properties, pharmacological profile, and relevant experimental methodologies. Debutyldronedarone hydrochloride is identified by the CAS Number 197431-02-0.[1] While sharing pharmacological characteristics with its parent compound, including effects on cardiac ion channels, it also exhibits its own distinct metabolic and pharmacokinetic profile. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its metabolic pathways to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a benzofuran (B130515) derivative. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 197431-02-0[1]
Molecular Formula C₂₇H₃₇ClN₂O₅S[1]
Molecular Weight 537.1 g/mol [1]
IUPAC Name N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride[1]
Melting Point 136-142°C[2]
Boiling Point 660.3 ± 65.0 °C (Predicted)[2]
pKa 7.40 ± 0.30 (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[2]
Appearance Pale Beige to Light Brown Solid[2]

Pharmacology and Mechanism of Action

Debutyldronedarone is the major circulating and pharmacologically active metabolite of dronedarone.[3] The parent compound, dronedarone, is a multi-channel blocking antiarrhythmic agent, and it is understood that debutyldronedarone contributes to the overall pharmacological effect.

Pharmacodynamics

While specific in-depth electrophysiological studies on debutyldronedarone are not as extensively published as for its parent compound, it is known to possess a significant fraction of the pharmacodynamic activity of dronedarone. Dronedarone itself exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including:

  • Potassium Channels: Dronedarone blocks the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, which contributes to the prolongation of the cardiac action potential and refractory period.[4][5] It has also been shown to inhibit two-pore-domain potassium (K2P) channels.[6]

  • Sodium Channels: It causes a state-dependent inhibition of fast sodium channels, which is more pronounced at higher heart rates.[7]

  • Calcium Channels: Dronedarone blocks L-type calcium currents in a use- and frequency-dependent manner.[4][7]

Studies on human atrial myocytes and HEK-293 cells have indicated that dronedarone is a more potent inhibitor of small conductance calcium-activated potassium (SK) channels compared to amiodarone, and this action may contribute to its antiarrhythmic efficacy.[8] Given that debutyldronedarone is an active metabolite, it is plausible that it shares these multi-channel blocking properties, although likely with different potencies for each channel.

Pharmacokinetics and Metabolism

Debutyldronedarone is formed from dronedarone primarily through N-debutylation, a metabolic process largely mediated by cytochrome P450 3A4 (CYP3A4).[3] Both dronedarone and N-desbutyl dronedarone have been shown to inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner.[9]

Following its formation, N-debutyl-dronedarone is further metabolized, with a major pathway being catalyzed by monoamine oxidase A (MAO-A) to form propanoic acid-dronedarone and phenol-dronedarone.[10] The metabolic clearance of N-debutyl-dronedarone is slower than that of the parent dronedarone.[10]

The metabolic pathway of dronedarone to and beyond debutyldronedarone is illustrated in the following diagram.

G Metabolic Pathway of Dronedarone Dronedarone Dronedarone Debutyldronedarone N-desbutyl Dronedarone (Debutyldronedarone) Dronedarone->Debutyldronedarone CYP3A4 (N-debutylation) Hydroxylated_Metabolites Hydroxylated Metabolites Dronedarone->Hydroxylated_Metabolites CYP2D6 Propanoic_Acid Propanoic Acid- Dronedarone Debutyldronedarone->Propanoic_Acid MAO-A Phenol Phenol- Dronedarone Debutyldronedarone->Phenol MAO-A Propanoic_Acid->Hydroxylated_Metabolites Glucuronidated_Phenol Glucuronidated Phenol-Dronedarone Phenol->Glucuronidated_Phenol UGTs

Metabolic conversion of dronedarone.

Signaling Pathway Involvement

The parent compound, dronedarone, has been shown to influence cellular signaling pathways, which may contribute to its broader pharmacological effects beyond direct ion channel blockade. One notable pathway is the AKT signaling pathway . Research has demonstrated that dronedarone hydrochloride can enhance the bioactivity of endothelial progenitor cells through the regulation of the AKT signaling pathway. Furthermore, in animal models of ventricular hypertrophy, dronedarone has been shown to inhibit the NFATc4/ERK/AKT pathway. While these studies focus on dronedarone, the contribution of its active metabolite, debutyldronedarone, to these effects is an area for further investigation.

The following diagram illustrates a simplified representation of the AKT signaling pathway potentially modulated by dronedarone.

AKT_Pathway Simplified Dronedarone-Modulated AKT Signaling Pathway Dronedarone Dronedarone AKT AKT Dronedarone->AKT enhances phosphorylation p70S6K p70S6K AKT->p70S6K phosphorylates eNOS eNOS AKT->eNOS phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis NO_Release Nitric Oxide Release eNOS->NO_Release Cell_Proliferation Cell Proliferation & Angiogenesis Protein_Synthesis->Cell_Proliferation NO_Release->Cell_Proliferation

Dronedarone's potential influence on the AKT pathway.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of a debutylated substance related to dronedarone has been described.[11] The following is a representative protocol based on the published scheme.

Materials:

  • Precursor compound (e.g., a protected aminobenzofuran derivative)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Platinum-copper on carbon catalyst (Pt-Cu/C)

  • Methanesulfonyl chloride (MsCl)

  • Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • 4 M Hydrochloric acid in isopropanol (B130326) (HCl-IPA)

Step-by-step Procedure:

  • Alkylation: The precursor is reacted with a suitable alkylating agent in the presence of K₂CO₃ and KI in anhydrous DMF at 60°C.

  • Reduction: The product from the alkylation step is dissolved in methanol and subjected to hydrogenation using a Pt-Cu/C catalyst under a hydrogen atmosphere (e.g., 45 psi) at room temperature.

  • Sulfonylation: The resulting amine is dissolved in THF and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

  • Hydrochloride Salt Formation: The crude product is treated with 4 M HCl in isopropanol at 0°C to room temperature to precipitate the hydrochloride salt.

  • Final Sulfonylation (if necessary): The hydrochloride salt can be further reacted with methanesulfonyl chloride in THF with triethylamine at 0°C to ensure complete sulfonylation.

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow General Synthesis Workflow for Debutyldronedarone HCl Start Starting Benzofuran Precursor Alkylation Alkylation (K2CO3, KI, DMF, 60°C) Start->Alkylation Reduction Reduction (H2, Pt-Cu/C, MeOH, rt) Alkylation->Reduction Sulfonylation1 Sulfonylation (MsCl, THF, TEA, 0°C) Reduction->Sulfonylation1 Salt_Formation Hydrochloride Salt Formation (4 M HCl-IPA, 0°C -> rt) Sulfonylation1->Salt_Formation Sulfonylation2 Final Sulfonylation (optional) (MsCl, THF, TEA, 0°C) Salt_Formation->Sulfonylation2 Final_Product Debutyldronedarone HCl Sulfonylation2->Final_Product

References

Debutyldronedarone Hydrochloride: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone hydrochloride is the primary active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. As a key circulating metabolite, understanding its physicochemical properties, particularly solubility and stability, is crucial for comprehensive drug development and safety assessment. This technical guide provides a detailed overview of the available information on the solubility and stability characteristics of this compound, drawing from studies on its parent compound, Dronedarone.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, some basic properties can be inferred or have been reported qualitatively.

PropertyValue/DescriptionSource
Chemical Name N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Molecular Formula C₂₇H₃₇ClN₂O₅S
Molecular Weight 537.1 g/mol
Solubility Chloroform: Slightly solubleMethanol: Slightly soluble[1]
Predicted pKa 7.40 ± 0.30[1]
Storage Temperature Refrigerator[1]

Solubility Characteristics

Quantitative solubility data for this compound is not extensively documented. However, its parent drug, Dronedarone hydrochloride, is known to be practically insoluble in water. The solubility of Dronedarone hydrochloride has been reported to be slightly improved in acidic conditions. Given the structural similarity, it can be inferred that this compound may also exhibit limited aqueous solubility. One source qualitatively describes the solubility of this compound as "Slightly" in both Chloroform and Methanol[1].

Stability Profile

The stability of this compound is intrinsically linked to the degradation of its parent compound, Dronedarone hydrochloride. Forced degradation studies on Dronedarone hydrochloride have consistently identified Debutyldronedarone as a significant degradation product under various stress conditions.

Forced Degradation Studies of Dronedarone Hydrochloride Leading to Debutyldronedarone Formation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the conditions under which Debutyldronedarone is formed from Dronedarone.

Stress ConditionExperimental ProtocolObservations
Acid Hydrolysis Dronedarone hydrochloride was heated with 1M HCl at 80°C for 2 hours.[2]Significant degradation of Dronedarone occurs, with Debutyldronedarone being a major degradation product.[2][3]
Alkaline Hydrolysis Dronedarone hydrochloride was heated with 0.1M NaOH at 80°C for 2 hours.[2]Significant degradation of Dronedarone is observed, leading to the formation of Debutyldronedarone among other products.[2][4]
Oxidative Degradation Dronedarone hydrochloride was treated with 6% v/v H₂O₂ at 80°C for 2 hours.[2]Dronedarone shows susceptibility to oxidation, resulting in the formation of degradation products including Debutyldronedarone.[2][3]
Thermal Degradation Dronedarone hydrochloride was heated at 70°C for 48 hours.[2]Thermal stress can induce the degradation of Dronedarone, with Debutyldronedarone being one of the resulting impurities.[2]
Photolytic Degradation Powdered Dronedarone hydrochloride was exposed to sunlight for 48 hours.[2]Exposure to light can lead to the degradation of Dronedarone, forming Debutyldronedarone.[2][3]

Note: While these studies confirm the formation of Debutyldronedarone from Dronedarone, they do not provide information on the intrinsic stability of this compound itself when subjected to these stress conditions.

Experimental Protocols

General Protocol for Forced Degradation of Dronedarone Hydrochloride

The following is a generalized workflow for conducting forced degradation studies on Dronedarone hydrochloride to generate and analyze Debutyldronedarone.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_output Data Analysis Acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 2h) Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C, 2h) Base->Neutralize Oxidation Oxidative Degradation (e.g., 6% H₂O₂, 80°C, 2h) Dilute Dilution with Mobile Phase Oxidation->Dilute Thermal Thermal Degradation (e.g., 70°C, 48h) Thermal->Dilute Photo Photolytic Degradation (e.g., Sunlight, 48h) Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Dilute->HPLC Detector UV or MS Detector HPLC->Detector Identify Identify Degradation Products (including Debutyldronedarone) Detector->Identify Quantify Quantify Impurities Identify->Quantify Dronedarone Dronedarone HCl Drug Substance Dronedarone->Acid Expose to Stress Dronedarone->Base Expose to Stress Dronedarone->Oxidation Expose to Stress Dronedarone->Thermal Expose to Stress Dronedarone->Photo Expose to Stress

Caption: Workflow for Forced Degradation of Dronedarone HCl.

Stability-Indicating HPLC Method for Dronedarone and Debutyldronedarone

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a representative HPLC method adapted from the literature.

Chromatographic Conditions:

  • Column: Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size[2]

  • Mobile Phase: Buffer: Methanol (40:60 v/v)[2]

    • Buffer: 50 mM KH₂PO₄ + 1 ml triethylamine (B128534) in 1 liter water, pH adjusted to 2.5 with ortho-phosphoric acid[2]

  • Flow Rate: 1 ml/min[2]

  • Detection: UV at 290 nm[2]

  • Column Temperature: 30°C[5]

  • Injection Volume: 20 µL[5]

HPLC_Method_Workflow cluster_instrumentation HPLC System cluster_mobile_phase Mobile Phase Preparation Pump Isocratic Pump Injector Autosampler Pump->Injector Column C8 Column (100 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (290 nm) Column->Detector Data Chromatogram (Separated Peaks) Detector->Data Buffer Prepare Buffer (50 mM KH₂PO₄ + TEA, pH 2.5) Mix Mix Buffer and Methanol (40:60 v/v) Buffer->Mix Filter Filter and Degas Mix->Filter Filter->Pump Sample Stressed Sample Solution Sample->Injector

Caption: HPLC Method for Stability Indicating Assay.

Signaling Pathways and Logical Relationships

The degradation of Dronedarone to Debutyldronedarone is a chemical transformation rather than a biological signaling pathway. The logical relationship can be depicted as a simple degradation pathway.

Degradation_Pathway cluster_pathway Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone Dronedarone->Debutyldronedarone Degradation Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Degradation_Pathway Degradation_Pathway

Caption: Dronedarone to Debutyldronedarone Degradation.

Conclusion

This compound is a critical molecule in the context of Dronedarone's pharmacology and safety. While its formation as a degradation product of Dronedarone under various stress conditions is well-established, there is a notable lack of publicly available quantitative data regarding its intrinsic solubility and stability. The qualitative information suggests limited solubility. The provided experimental protocols for the forced degradation of Dronedarone serve as a basis for generating and studying Debutyldronedarone. Further research is warranted to fully characterize the physicochemical properties of this compound to support comprehensive drug development and risk assessment.

References

Preclinical Safety and Toxicity of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preclinical safety and toxicity data specifically for Debutyldronedarone hydrochloride, the primary active metabolite of Dronedarone (B1670951), are limited in publicly available literature. The following guide provides a comprehensive overview of the preclinical safety profile of the parent compound, Dronedarone hydrochloride, and includes the available in vitro toxicity data for Debutyldronedarone. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Debutyldronedarone (N-desbutyldronedarone) is the main pharmacologically active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. Understanding the preclinical safety and toxicity profile of this metabolite is crucial for a complete assessment of Dronedarone's overall risk profile. This guide summarizes the available preclinical data, with a primary focus on the parent compound due to the scarcity of specific information on its metabolite.

In Vitro Toxicity of Debutyldronedarone

Direct preclinical safety and toxicity studies on Debutyldronedarone are not extensively reported. However, in vitro studies have provided some initial insights into its cytotoxic potential.

A study comparing the in vitro toxicity of Dronedarone and its metabolite, N-desbutyldronedarone (NDBD), in human hepatoma G2 (HepG2) cells found that both compounds elicited a loss of cell viability and cytotoxicity. Notably, the study highlighted that both Dronedarone and NDBD perturb mitochondrial function through uncoupling of oxidative phosphorylation and inhibition of the electron transport chain and other mitochondria-specific metabolic pathways like β-oxidation.[1]

Preclinical Safety and Toxicity of Dronedarone Hydrochloride

The preclinical safety of Dronedarone hydrochloride has been evaluated in a range of in vitro and in vivo studies. The key findings are summarized below.

Hepatotoxicity

Hepatotoxicity is a recognized concern with Dronedarone. Preclinical studies have focused on elucidating the underlying mechanisms, which appear to be primarily related to mitochondrial dysfunction.

Mechanism of Hepatotoxicity:

  • Mitochondrial Respiration and β-Oxidation Inhibition: In vitro studies using isolated rat liver mitochondria and HepG2 cells have shown that Dronedarone inhibits mitochondrial β-oxidation.[2][3] It also acts as an uncoupler and an inhibitor of the mitochondrial respiratory chain, specifically targeting complexes I and II.[2]

  • Oxidative Stress: Inhibition of mitochondrial function leads to the accumulation of reactive oxygen species (ROS), contributing to cellular damage.[2]

  • Apoptosis and Necrosis: The mitochondrial toxicity ultimately results in decreased cellular ATP content, leading to apoptosis and/or necrosis of hepatocytes.[2]

A study in mice demonstrated that Dronedarone treatment impaired the in vivo metabolism of palmitate, further supporting the inhibition of mitochondrial β-oxidation as a key mechanism of its hepatotoxicity.[3]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

  • Cell Lines: Human hepatoma G2 (HepG2) cells and primary human hepatocytes.

  • Treatment: Cells were exposed to varying concentrations of Dronedarone for up to 24 hours.

  • Endpoints Assessed:

    • Cytotoxicity and apoptosis.

    • Cellular ATP content.

    • Mitochondrial membrane potential.

    • Reactive oxygen species (ROS) production.

    • Mitochondrial β-oxidation activity.

    • Activity of mitochondrial respiratory chain complexes.

Cardiovascular Safety Pharmacology

As an antiarrhythmic agent, the cardiovascular effects of Dronedarone have been extensively studied.

In vivo studies in anesthetized beagle dogs showed that intravenous administration of Dronedarone hydrochloride resulted in a dose-related decrease in left ventricular contraction and mean blood pressure.[4] The drug also significantly prolonged the Tpeak-Tend interval, suggesting a potential risk for inducing torsade de pointes.[4]

Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies have been conducted for Dronedarone hydrochloride.

  • Carcinogenicity: Two-year oral gavage carcinogenicity bioassays in rats and mice revealed some drug-related neoplastic findings. These included histiocytic sarcomas in male mice, mammary adenocarcinomas in female mice, and hemangiomas in male rats. These findings occurred at exposures that were 5 to 8 times the clinical AUC at the maximum recommended human dose.[5] The mammary tumors may be linked to an increase in prolactin levels observed in mice at high doses.[5]

Reproductive and Developmental Toxicity

Dronedarone has shown teratogenic effects in preclinical studies.

  • Teratogenicity: In rats, Dronedarone was found to be teratogenic at doses similar to the recommended human dose, causing external, visceral, and skeletal malformations.[5] Consequently, Dronedarone is contraindicated in pregnant women.[5]

Quantitative Data Summary

Table 1: In Vitro Hepatotoxicity of Dronedarone

ParameterEffective ConcentrationCell SystemReference
Cytotoxicity and ApoptosisStarting at 20 µMPrimary hepatocytes and HepG2 cells[2]
Decrease in Cellular ATPStarting at 20 µMPrimary hepatocytes and HepG2 cells[2]
Inhibition of Respiratory Chain~10 µMPrimary hepatocytes and HepG2 cells[2]
Inhibition of Mitochondrial β-oxidationStarting at 10 µMAcutely treated rat liver mitochondria and HepG2 cells[2]

Table 2: In Vivo Cardiovascular Effects of Dronedarone Hydrochloride in Beagle Dogs

Dose (intravenous)Peak Plasma ConcentrationCardiovascular EffectsReference
0.3 mg/kg61 ng/mLDecreased left ventricular contraction and mean blood pressure[4]
3 mg/kg1248 ng/mLEnhanced decrease in left ventricular contraction and mean blood pressure; significant prolongation of Tpeak-Tend interval[4]

Visualizations

Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (N-desbutyldronedarone) Dronedarone->Debutyldronedarone Metabolism (CYP3A4)

Caption: Metabolic conversion of Dronedarone to Debutyldronedarone.

Dronedarone Dronedarone Mitochondria Mitochondria Dronedarone->Mitochondria Inhibition Inhibition of Respiratory Chain & β-oxidation Mitochondria->Inhibition ROS Increased ROS (Oxidative Stress) Inhibition->ROS ATP Decreased ATP Production Inhibition->ATP Hepatotoxicity Hepatocellular Injury (Apoptosis/Necrosis) ROS->Hepatotoxicity ATP->Hepatotoxicity

Caption: Proposed mechanism of Dronedarone-induced hepatotoxicity.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Genotoxicity Genotoxicity Assays (e.g., Ames test) AcuteTox Acute Toxicity Genotoxicity->AcuteTox Cytotoxicity Cytotoxicity Assays (e.g., in HepG2 cells) Cytotoxicity->AcuteTox RepeatDoseTox Repeated-Dose Toxicity AcuteTox->RepeatDoseTox SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) RepeatDoseTox->SafetyPharm ReproTox Reproductive & Developmental Toxicity SafetyPharm->ReproTox Carcinogenicity Carcinogenicity Bioassays ReproTox->Carcinogenicity ClinicalTrials ClinicalTrials Carcinogenicity->ClinicalTrials Proceed to Clinical Trials Discovery Drug Discovery & Candidate Selection Discovery->Genotoxicity Discovery->Cytotoxicity

Caption: General workflow for preclinical safety assessment.

Conclusion

The available preclinical data indicate that Dronedarone hydrochloride has a toxicity profile that includes hepatotoxicity (mediated by mitochondrial dysfunction), cardiovascular effects, and reproductive toxicity. While specific preclinical safety and toxicity data for its active metabolite, this compound, are scarce, in vitro evidence suggests it shares a similar potential for mitochondrial toxicity. Further studies are warranted to fully characterize the safety profile of Debutyldronedarone to better understand its contribution to the overall toxicity observed with Dronedarone administration. Researchers and drug development professionals should consider these findings in the continued evaluation and risk assessment of Dronedarone and its metabolites.

References

Debutyldronedarone's Electrophysiological Impact on Cardiac Ion Channels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone (B1670951), a benzofuran (B130515) derivative and a multichannel antiarrhythmic agent, is primarily used in the management of atrial fibrillation. Its complex pharmacological profile involves the modulation of several cardiac ion channels, contributing to its therapeutic effects. A crucial aspect of understanding dronedarone's complete mechanism of action and potential for drug-drug interactions lies in the electrophysiological characterization of its principal active metabolite, debutyldronedarone (B1669980) (also known as N-debutyl dronedarone). This technical guide provides a comprehensive overview of the known electrophysiological effects of debutyldronedarone on cardiac ion channels, alongside the well-documented effects of its parent compound, dronedarone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways and experimental workflows.

While extensive research has been conducted on dronedarone, specific quantitative data on the electrophysiological effects of its metabolite, debutyldronedarone, on cardiac ion channels are limited in publicly available literature. It is, however, established that debutyldronedarone is an active metabolite and is reported to be 3 to 10 times less potent than the parent compound.[1]

Data Presentation: Quantitative Effects on Cardiac Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of dronedarone on various cardiac ion channels. This information provides a baseline for understanding the potential, albeit less potent, effects of debutyldronedarone.

Table 1: Inhibitory Effects of Dronedarone on Cardiac Potassium Channels

Ion ChannelCurrentCell TypeIC50 (μM)Reference
hERG (KCNH2)IKrXenopus laevis oocytes9.2[2][3]
hERG (KCNH2)IKrMammalian cells~0.059[4]
KvLQT1/minKIKsXenopus laevis oocytes>100 (33.2% block at 100 μM)[2]
K2P2.1 (TREK-1)IK2PXenopus laevis oocytes26.7
K2P3.1 (TASK-1)IK2PXenopus laevis oocytes18.7
K2P2.1 (TREK-1)IK2PMammalian cells6.1
K2P3.1 (TASK-1)IK2PMammalian cells5.2
SK2 (KCNN2)IKASHuman atrial myocytes (CAF)2.42[5]
SK2 (KCNN2)IKASHEK-293 cells1.7[5]

CAF: Chronic Atrial Fibrillation

Table 2: Inhibitory Effects of Dronedarone on Cardiac Sodium Channels

Ion ChannelCurrentCell TypeIC50 (μM)Holding PotentialReference
Nav1.5 (SCN5A)INaGuinea pig ventricular myocytes0.7 ± 0.1-80 mV[6]
Nav1.5 (SCN5A)INaHuman atrial myocytes<3 (97% block at 3 μM)-100 mV

Table 3: Inhibitory Effects of Dronedarone on Cardiac Calcium Channels

Ion ChannelCurrentCell TypeIC50 (μM)Holding PotentialReference
Cav1.2ICa,LGuinea pig ventricular myocytes0.4 ± 0.1-40 mV[6][7]
Cav3.2ICa,TNeonatal rat cardiomyocytes/HEK293T9.20Not specified[8]
Cav3.1ICa,TNeonatal rat cardiomyocytes/HEK293T46.41Not specified[8]

Table 4: Inhibitory Effects of Dronedarone on Other Cardiac Ion Channels

Ion ChannelCurrentCell TypeIC50 (μM)Reference
HCN4IfCHO cells1.0 ± 0.1[6]

Experimental Protocols

The following sections detail the typical methodologies employed in the electrophysiological assessment of compounds like dronedarone and its metabolites on cardiac ion channels.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for investigating the effects of pharmacological agents on ion channel function.

a. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected to express the specific human cardiac ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).

  • Primary Cardiomyocytes: Alternatively, primary cardiomyocytes isolated from animal models (e.g., guinea pig, rabbit) or human atrial appendages obtained during cardiac surgery can be used to study the channels in a more native environment.

b. Solutions:

  • Internal (Pipette) Solution (in mM): A typical composition includes: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • External (Bath) Solution (in mM): A standard external solution contains: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. The composition can be modified depending on the specific ion channel being studied.

c. Recording Procedure:

  • A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

  • A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • The cell's membrane potential is then "clamped" at a specific holding potential, and voltage protocols are applied to elicit ionic currents through the channel of interest.

  • The drug solution (dronedarone or debutyldronedarone) is applied to the cell via a perfusion system, and the resulting changes in the ionic current are recorded and analyzed.

Two-Microelectrode Voltage Clamp (for Xenopus oocytes)

This technique is often used for initial screening and characterization of ion channel modulators.

a. Oocyte Preparation:

  • Oocytes are harvested from female Xenopus laevis frogs.

  • The oocytes are injected with cRNA encoding the specific cardiac ion channel of interest.

  • The oocytes are then incubated for 2-5 days to allow for channel expression.

b. Recording Procedure:

  • The oocyte is placed in a recording chamber and impaled with two microelectrodes.

  • One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Voltage protocols are applied to activate the expressed channels, and the resulting currents are measured.

  • The effects of the test compound are assessed by perfusing the oocyte with a solution containing the drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Drug_Effect_on_Cardiac_Action_Potential cluster_0 Debutyldronedarone Action cluster_1 Cardiac Ion Channels cluster_2 Electrophysiological Effects cluster_3 Cardiac Action Potential Debutyldronedarone Debutyldronedarone K_Channels Potassium Channels (IKr, IKs, IK1, IK2P) Debutyldronedarone->K_Channels Inhibition Na_Channels Sodium Channels (INa) Debutyldronedarone->Na_Channels Inhibition Ca_Channels Calcium Channels (ICa,L, ICa,T) Debutyldronedarone->Ca_Channels Inhibition Repolarization Prolonged Repolarization K_Channels->Repolarization Depolarization Decreased Depolarization Rate Na_Channels->Depolarization Plateau Shortened Plateau Phase Ca_Channels->Plateau AP Action Potential Duration (APD) Prolongation Repolarization->AP Depolarization->AP Plateau->AP

Caption: Signaling pathway of debutyldronedarone's effect on cardiac action potential.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Transfected Cell Line or Primary Cardiomyocyte) start->cell_prep pipette_prep Micropipette Preparation (Filling with Internal Solution) cell_prep->pipette_prep seal Gigaohm Seal Formation pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell recording Baseline Current Recording whole_cell->recording drug_app Drug Application (Debutyldronedarone) recording->drug_app effect_rec Recording of Drug Effect drug_app->effect_rec analysis Data Analysis (IC50 Determination) effect_rec->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Logical_Relationship Dronedarone Dronedarone Metabolism Metabolism (CYP3A4) Dronedarone->Metabolism Ion_Channel_Block Cardiac Ion Channel Blockade Dronedarone->Ion_Channel_Block Debutyldronedarone Debutyldronedarone (Active Metabolite) Metabolism->Debutyldronedarone Potency Potency (3-10x less than Dronedarone) Debutyldronedarone->Potency Debutyldronedarone->Ion_Channel_Block Antiarrhythmic_Effect Antiarrhythmic Effect Ion_Channel_Block->Antiarrhythmic_Effect

Caption: Logical relationship between dronedarone, debutyldronedarone, and antiarrhythmic effect.

Conclusion

Debutyldronedarone, the primary active metabolite of dronedarone, contributes to the overall antiarrhythmic effect of the parent drug, albeit with a lower potency. While specific quantitative data on its direct interaction with a wide range of cardiac ion channels remains to be fully elucidated in publicly accessible literature, the established multi-channel blocking profile of dronedarone provides a strong foundation for understanding its potential mechanisms of action. The detailed experimental protocols outlined in this whitepaper serve as a guide for researchers aiming to further investigate the electrophysiological properties of debutyldronedarone and other novel antiarrhythmic compounds. Further studies are warranted to precisely quantify the effects of debutyldronedarone on individual cardiac ion channels to build a more complete picture of its contribution to the clinical efficacy and safety profile of dronedarone.

References

Debutyldronedarone Hydrochloride: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride is the major active N-debutylated metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] This technical guide provides a comprehensive summary of the discovery and initial characterization of debutyldronedarone hydrochloride. The document covers its synthesis, analytical characterization, and initial pharmacological profiling, presenting available quantitative data in structured tables and outlining experimental methodologies. Visual diagrams are included to illustrate its metabolic pathway and the general workflow for its characterization.

Introduction

Dronedarone, a non-iodinated benzofuran (B130515) derivative, was developed as an alternative to amiodarone (B1667116) for the management of atrial fibrillation, with a more favorable safety profile.[1] Upon administration, dronedarone is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of N-debutylated metabolites.[2][3] The most prominent of these is debutyldronedarone (N-desbutyldronedarone), which circulates in the plasma and exhibits pharmacological activity, albeit at a reduced potency compared to the parent compound.[1] Understanding the properties of this major metabolite is crucial for a complete assessment of the therapeutic and toxicological profile of dronedarone.

Discovery and Synthesis

Debutyldronedarone was initially identified as a major circulating metabolite of dronedarone during preclinical and clinical development.[1] It is also recognized as a potential impurity in the manufacturing process of dronedarone hydrochloride.

Metabolic Pathway

The formation of debutyldronedarone from dronedarone is primarily catalyzed by CYP3A isoforms in the liver. Subsequently, debutyldronedarone is further metabolized by monoamine oxidase A (MAO-A).[2][3]

Debutyldronedarone Metabolic Pathway Metabolic Pathway of Dronedarone to Debutyldronedarone Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (N-desbutyldronedarone) Dronedarone->Debutyldronedarone CYP3A isoforms Further_Metabolites Further Metabolites (e.g., Propanoic acid-dronedarone, Phenol-dronedarone) Debutyldronedarone->Further_Metabolites MAO-A

Metabolic conversion of Dronedarone.
Chemical Synthesis

A general synthetic workflow is outlined below:

Debutyldronedarone Synthesis Workflow General Synthetic Workflow for Debutyldronedarone Start Starting Benzofuran Intermediate Alkylation Alkylation with protected amino-alcohol Start->Alkylation Deprotection Deprotection Alkylation->Deprotection Mesylation Mesylation Deprotection->Mesylation Final_Product This compound Mesylation->Final_Product

A generalized synthetic route to Debutyldronedarone.

Analytical Characterization

The structural confirmation and characterization of this compound have been performed using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueObserved CharacteristicsReference
Mass Spectrometry (MS) The molecular ion peak is consistent with the chemical formula C27H36N2O5S.
Infrared (IR) Spectroscopy Characteristic absorption bands for the sulfonamide N-H stretch, carbonyl (C=O) stretch, and S=O stretches of the sulfonyl group have been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR have been used to confirm the structure, though detailed spectral data with chemical shifts and coupling constants are not publicly available.

Note: Detailed spectral data such as specific peak assignments for NMR and a full fragmentation pattern for MS are not available in the reviewed literature.

Pharmacological Characterization

Initial pharmacological studies have focused on the inhibitory activity of debutyldronedarone against various enzymes and receptors.

In Vitro Activity

The following table summarizes the available quantitative data on the in vitro activity of debutyldronedarone.

TargetAssay TypeSpeciesIC50 (µM)Reference
Cytochrome P450 2J2 (CYP2J2)Enzyme InhibitionHuman1.59
Soluble Epoxide Hydrolase (sEH)Enzyme InhibitionHuman2.73
Mitochondrial Complex IEnzyme InhibitionRat11.94
Mitochondrial Complex IIEnzyme InhibitionRat24.54
Intracellular ATP Levels (H9c2 cells)Cell-basedRat1.07
Thyroid Hormone Receptor α1 (TRα1)BindingChicken59
Thyroid Hormone Receptor β1 (TRβ1)BindingHuman280
Electrophysiological Effects

Direct experimental data on the effects of debutyldronedarone on cardiac ion channels (e.g., hERG, sodium, calcium channels) are currently lacking in the public literature. However, as a metabolite of dronedarone, it is hypothesized to have some activity on these channels, though likely with lower potency than the parent compound. Dronedarone is known to be a multi-channel blocker, and further investigation into the electrophysiological profile of debutyldronedarone is warranted.

Experimental Methodologies

While detailed, step-by-step protocols for the specific experiments on debutyldronedarone are not fully available, the following sections outline the general methodologies that would be employed for its characterization based on standard practices in drug discovery and development.

Synthesis and Purification

General Procedure: The synthesis would typically involve the reaction of a key benzofuran intermediate with an appropriate side chain under controlled temperature and reaction times. Purification would be achieved through column chromatography on silica (B1680970) gel, and the final hydrochloride salt would be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization or precipitation.

Analytical Characterization
  • NMR Spectroscopy: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Structural elucidation would be based on the analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for further structural confirmation.

  • Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound (typically as a KBr pellet or thin film) to identify characteristic functional group vibrations.

In Vitro Pharmacology Assays
  • Enzyme Inhibition Assays: The inhibitory activity against enzymes like CYPs and sEH would be determined using specific substrates that are metabolized by these enzymes into a fluorescent or luminescent product. The assay would be performed in a multi-well plate format, and the signal would be measured using a plate reader. IC50 values would be calculated by fitting the concentration-response data to a suitable pharmacological model.

  • Cell-Based Assays: Cytotoxicity and effects on cellular processes (e.g., ATP levels) would be assessed using cultured cell lines (e.g., H9c2 cardiomyocytes). Cell viability would be measured using assays such as the MTT or CellTiter-Glo assay.

  • hERG Channel Assay: The potential for debutyldronedarone to inhibit the hERG potassium channel would be evaluated using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel. A specific voltage protocol would be applied to elicit hERG currents, and the effect of different concentrations of the compound on the current amplitude would be measured to determine the IC50.

hERG Assay Workflow General Workflow for hERG Channel Assay Cell_Culture Culture hERG-expressing cell line Patch_Clamp Automated Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply Debutyldronedarone (various concentrations) Voltage_Protocol->Drug_Application Current_Measurement Measure hERG Current Drug_Application->Current_Measurement IC50_Determination Determine IC50 Current_Measurement->IC50_Determination

Standard workflow for assessing hERG channel inhibition.

Conclusion

This compound is a key active metabolite of dronedarone, formed via CYP3A-mediated metabolism. While its initial characterization has provided insights into its chemical structure and some of its pharmacological activities, a significant amount of detailed experimental data, particularly regarding its synthesis, comprehensive spectroscopic analysis, and electrophysiological effects on cardiac ion channels, is not yet publicly available. Further in-depth studies are necessary to fully elucidate the contribution of debutyldronedarone to the overall clinical profile of dronedarone. This technical guide serves as a summary of the current knowledge and a framework for future research in this area.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Debutyldronedarone (B1669980) hydrochloride in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Debutyldronedarone is the primary active metabolite of Dronedarone (B1670951), an antiarrhythmic agent used in the treatment of atrial fibrillation.[1] Accurate quantification of Debutyldronedarone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[2][3] This document outlines two validated analytical methods for the determination of Debutyldronedarone hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the key quantitative data for the described analytical methods is presented in the tables below for easy comparison.

Table 1: HPLC-UV Method for Quantification of Debutyldronedarone in Human Plasma[2]
ParameterResult
Linearity Range10–1000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-assay Precision (%RSD)3.8–17.3%
Inter-assay Precision (%RSD)2.8–13.8%
Intra-assay Accuracy87.8–108.2%
Inter-assay Accuracy93.1–110.2%
Extraction Recovery78.8% (69.9–81.8%)
Table 2: LC-MS/MS Method for Quantification of Debutyldronedarone in Human Plasma[1]
ParameterResult
Linearity Range0.200–200 ng/mL
Lower Limit of Quantification (LLOQ)0.200 ng/mL
Intra-day Precision (%RSD)< 7.2%
Inter-day Precision (%RSD)< 7.2%
Accuracy (%RE)Within ±5.1%

Experimental Protocols

Detailed protocols for the HPLC-UV and LC-MS/MS methods are provided below.

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[2]

This protocol describes an isocratic HPLC method with UV detection for the quantification of Debutyldronedarone in human plasma.

Materials and Reagents
  • This compound reference standard

  • Dronedarone hydrochloride reference standard

  • Bepridil hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Diisopropyl ether

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid (85%)

  • Methyl tert-butyl ether

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions
  • HPLC System: Isocratic HPLC system with a manual injector and UV detector.

  • Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H3PO4.[2]

  • Flow Rate: 1.8 mL/min.[2]

  • Detection Wavelength: 290 nm.[2]

  • Temperature: Ambient.[2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Debutyldronedarone, Dronedarone, and Bepridil by dissolving the appropriate amount of their hydrochloride salts in methanol.[2] Store at 4°C.

  • Working Solutions: Prepare working solutions for calibration and quality control by diluting the stock solutions with methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations for Debutyldronedarone in the range of 10–1000 ng/mL for the calibration curve and 30, 250, and 800 ng/mL for low, medium, and high QC samples, respectively.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Take 0.4 mL of plasma sample (calibration standard, QC, or unknown).

  • Alkalize the plasma sample.

  • Add the internal standard (Bepridil).

  • Add methyl tert-butyl ether for extraction.

  • Vortex for 8 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Data Analysis
  • Identify and integrate the peaks for Debutyldronedarone, Dronedarone, and the internal standard based on their retention times (approximately 4.0 min for Debutyldronedarone).[2]

  • Construct a calibration curve by plotting the peak area ratio of Debutyldronedarone to the internal standard against the nominal concentration.

  • Determine the concentration of Debutyldronedarone in the unknown samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (0.4 mL) alkalize Alkalize Sample plasma->alkalize add_is Add Internal Standard alkalize->add_is extract Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->extract vortex Vortex (8 min) extract->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (Supelcosil LC-CN Column) inject->separate detect UV Detection (290 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Debutyldronedarone calibrate->quantify

Caption: HPLC-UV Experimental Workflow for Debutyldronedarone Quantification.

Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[1]

This protocol outlines a sensitive and rapid LC-MS/MS method for the quantification of Debutyldronedarone in human plasma.

Materials and Reagents
  • This compound reference standard

  • Dronedarone hydrochloride reference standard

  • Amiodarone (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Acetic acid

  • Drug-free human plasma

Instrumentation and Chromatographic/Mass Spectrometric Conditions
  • LC System: A liquid chromatography system capable of gradient elution.

  • MS System: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.[1]

  • Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 5 mmol/L ammonium acetate with 0.2% acetic acid in water.

    • B: Acetonitrile with 0.2% acetic acid.

  • Gradient Elution: A gradient program should be developed to achieve optimal separation.

  • Flow Rate: 0.7 mL/min.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Debutyldronedarone and the internal standard need to be optimized.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of Debutyldronedarone, Dronedarone, and Amiodarone in a suitable organic solvent.

  • Working Solutions: Prepare working solutions for calibration and quality control by diluting the stock solutions.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations for Debutyldronedarone in the range of 0.200–200 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Take a 50 µL aliquot of the plasma sample.

  • Add acetonitrile containing the internal standard (Amiodarone) to precipitate the plasma proteins.[1]

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Data Analysis
  • Acquire data in MRM mode.

  • Integrate the peak areas for the specific transitions of Debutyldronedarone and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of Debutyldronedarone to the internal standard against the nominal concentration.

  • Calculate the concentration of Debutyldronedarone in the unknown samples using the regression equation from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitate Protein Precipitation (Acetonitrile with IS) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Tandem MS Detection (APCI, MRM Mode) separate->detect integrate Peak Integration (MRM) detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Debutyldronedarone calibrate->quantify

Caption: LC-MS/MS Experimental Workflow for Debutyldronedarone Quantification.

References

Application Note: Quantitative Determination of Debutyldronedarone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Debutyldronedarone (B1669980) is the primary active metabolite of Dronedarone (B1670951), an antiarrhythmic agent used for the treatment of atrial fibrillation.[1] Accurate quantification of Debutyldronedarone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective determination of Debutyldronedarone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical techniques and offers high throughput and reliability.[1][2]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol outlines a protein precipitation method for the extraction of Debutyldronedarone from plasma samples.[1]

  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • Debutyldronedarone and Dronedarone analytical standards

    • Amiodarone (Internal Standard - IS)

    • Acetonitrile (B52724) (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • Spike 50 µL of plasma with the internal standard (Amiodarone) solution.

    • Add 150 µL of acetonitrile to the plasma sample.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm) or equivalent.[1]

    • Mobile Phase A: 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[1]

    • Flow Rate: 0.7 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
2.590
4.090
4.130
5.530

3. Mass Spectrometry

  • Instrumentation:

    • Tandem mass spectrometer equipped with a positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1]

  • MS/MS Parameters:

    • Ionization Mode: Positive Ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Debutyldronedarone501.3428.2
Dronedarone557.3484.3
Amiodarone (IS)646.058.1

Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

Data Presentation

Table 1: Method Validation Parameters

ParameterDebutyldronedaroneDronedarone
Linear Range0.200 - 200 ng/mL[1]0.200 - 200 ng/mL[1]
LLOQ0.200 ng/mL[1]0.200 ng/mL[1]
Intra-day Precision (%RSD)< 7.2%[1]< 7.2%[1]
Inter-day Precision (%RSD)< 7.2%[1]< 7.2%[1]
Accuracy (%RE)± 5.1%[1]± 5.1%[1]

Visualizations

experimental_workflow sample_collection Plasma Sample Collection (50 µL) is_spiking Internal Standard Spiking (Amiodarone) sample_collection->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for Debutyldronedarone detection in plasma.

metabolism_pathway dronedarone Dronedarone cyp3a4 CYP3A4/5 Mediated N-debutylation dronedarone->cyp3a4 debutylderivative Debutyldronedarone (Active Metabolite) cyp3a4->debutylderivative

Caption: Metabolic pathway of Dronedarone to Debutyldronedarone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Debutyldronedarone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Debutyldronedarone is the primary active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation. The quantification of Debutyldronedarone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in pharmaceutical formulations. This application note provides a detailed protocol for the analysis of Debutyldronedarone using a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

The described method utilizes a reversed-phase HPLC system to separate Debutyldronedarone from its parent compound, Dronedarone, and other potential interferences in various matrices, such as human plasma. The separation is achieved on a cyano (CN) stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength of 290 nm.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column oven, and a UV detector is required.

Table 1: HPLC Instrumentation and Optimized Chromatographic Conditions

ParameterSpecification
HPLC System Isocratic HPLC with UV Detector
Column Supelcosil LC-CN (150 x 4.6 mm, 5 µm) with a compatible guard column
Mobile Phase Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄
Flow Rate 1.8 mL/min
Injection Volume 50 µL
Column Temperature Ambient
Detection Wavelength 290 nm
Run Time Approximately 7.5 minutes
Preparation of Reagents and Standards
  • Mobile Phase Preparation: Carefully mix 170 mL of methanol, 85 mL of acetonitrile, 237.2 mL of water, and 7.8 mL of 0.5 M potassium dihydrogen phosphate (B84403) (KH₂PO₄). Add 0.1 mL of 85% phosphoric acid (H₃PO₄). Filter the mixture through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Debutyldronedarone reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-1000 ng/mL).

Sample Preparation (from Human Plasma)
  • To 0.4 mL of an alkalized plasma sample, add a suitable internal standard (e.g., Bepridil).

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 80 µL of the mobile phase.

  • Centrifuge the reconstituted sample (e.g., at 6000 x g for 10 minutes).

  • Carefully collect a 50 µL aliquot of the supernatant for injection into the HPLC system.

Method Validation

The analytical method should be validated in accordance with relevant guidelines (e.g., EMA, FDA) to ensure its reliability.[1] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for Debutyldronedarone Analysis

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Calibration Range) Correlation coefficient (r²) ≥ 0.9910–1000 ng/mL[1][2]
Retention Time (min) Consistent retention time~4.0 min[1][2]
Accuracy (%) 85-115% (80-120% for LLOQ)Intra-assay: 87.8% to 108.2% Inter-assay: 93.1% to 110.2%[1]
Precision (%RSD) ≤15% (≤20% for LLOQ)Intra-assay: 3.8–17.3% Inter-assay: 2.8–13.8%[1]
Specificity No interference at the retention time of the analyteSelective separation from endogenous plasma components[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 1010 ng/mL[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of key parameters in the HPLC analysis of Debutyldronedarone.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plasma Alkalized Plasma Sample (0.4 mL) extraction Liquid-Liquid Extraction (Methyl tert-butyl ether) plasma->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (80 µL Mobile Phase) evaporation->reconstitution centrifugation Centrifugation reconstitution->centrifugation injection Injection (50 µL) centrifugation->injection separation Chromatographic Separation (Supelcosil LC-CN Column) injection->separation detection UV Detection (290 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification logical_relationship Factors Influencing Chromatographic Separation cluster_inputs Input Parameters cluster_outputs Performance Metrics mobile_phase Mobile Phase Composition retention_time Retention Time mobile_phase->retention_time resolution Resolution mobile_phase->resolution flow_rate Flow Rate flow_rate->retention_time peak_shape Peak Shape flow_rate->peak_shape column Stationary Phase (Column Chemistry) column->retention_time column->resolution column->peak_shape

References

Application Notes and Protocols for Quantifying Debutyldronedarone Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Debutyldronedarone (B1669980) (DBD) is the major active metabolite of dronedarone (B1670951), an antiarrhythmic drug used in the management of atrial fibrillation.[1] Accurate quantification of debutyldronedarone hydrochloride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[2][3] These application notes provide detailed protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Methods Overview

Two primary methods are presented for the quantification of this compound in human plasma:

  • HPLC-UV: A cost-effective and widely accessible method suitable for therapeutic drug monitoring and pharmacokinetic studies during chronic therapy.[2][3]

  • LC-MS/MS: A highly sensitive and specific method ideal for pharmacokinetic studies requiring low limits of quantification.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.

Table 1: HPLC-UV Method Quantitative Data

ParameterValueReference
Linearity Range 10–1000 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]
Intra-Assay Precision (RSD) 3.8–17.3%[2]
Inter-Assay Precision (RSD) 2.8–13.8%[2]
Intra-Assay Accuracy 87.8–108.2%[2]
Inter-Assay Accuracy 93.1–110.2%[2]
Extraction Recovery 69.9–81.8%[2]

Table 2: LC-MS/MS Method Quantitative Data

ParameterValueReference
Linearity Range 0.200–200 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[1]
Intra-Day Precision (RSD) < 7.2%[1]
Inter-Day Precision (RSD) < 7.2%[1]
Accuracy (Relative Error) Within ±5.1%[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is based on the method described by Kunicki et al.[2][3]

1. Materials and Reagents:

  • Debutyldronedarone (DBD) hydrochloride reference standard

  • Dronedarone (DRO) hydrochloride reference standard

  • Bepridil (BEP) hydrochloride (Internal Standard)

  • HPLC-grade methanol, acetonitrile (B52724), dichloromethane, n-hexane, diisopropyl ether, methyl tert-butyl ether (MTBE)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid (H3PO4, 85%)

  • Sodium carbonate (Na2CO3)

  • Drug-free human plasma

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: Isocratic HPLC system with a manual injector and UV detector.

  • Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4.

  • Flow Rate: 1.8 mL/min.

  • Temperature: Ambient.

  • UV Detection: 290 nm.

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DRO, DBD, and BEP in methanol. Store at 4°C.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QC) by diluting the stock solutions with methanol.

  • Internal Standard (IS) Working Solution (80 µg/mL): Prepare by diluting the BEP stock solution in methanol.

  • Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 10, 40, 100, 200, 500, 1000 ng/mL) and QCs (e.g., 30, 250, 800 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction):

  • To a 0.4 mL plasma sample, add the internal standard (Bepridil).

  • Alkalize the plasma sample to a pH of 11.5–11.8 by adding 50 µL of a 10% Na2CO3 solution.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Mix for 8 minutes using a rotary mixer.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

5. Data Analysis:

  • Calculate the peak area ratios of debutyldronedarone to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations.

  • Determine the concentration of debutyldronedarone in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on the method described by Xie et al.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Dronedarone hydrochloride reference standard

  • Amiodarone (B1667116) (Internal Standard)

  • HPLC-grade acetonitrile

  • Ammonium (B1175870) acetate

  • Acetic acid

  • Drug-free human plasma

2. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Source: Positive atmospheric pressure chemical ionization (APCI).

  • Detection: Multiple reaction monitoring (MRM) mode.

3. Preparation of Solutions:

  • Stock and Working Solutions: Prepare as described in Protocol 1, using amiodarone as the internal standard.

  • Calibration Standards and Quality Controls: Prepare in drug-free human plasma to cover the desired concentration range (e.g., 0.200 to 200 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add acetonitrile containing the internal standard (amiodarone).

  • Vortex to precipitate the proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

5. Data Analysis:

  • Perform data acquisition and analysis using the instrument-specific software.

  • Calculate the peak area ratios of debutyldronedarone to the internal standard.

  • Construct a calibration curve and determine the concentrations of debutyldronedarone in the samples.

Visualizations

HPLC_UV_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (0.4 mL) add_is Add Internal Standard (Bepridil) plasma->add_is alkalize Alkalize with Na2CO3 add_is->alkalize add_mtbe Add MTBE (3 mL) alkalize->add_mtbe mix Mix (8 min) add_mtbe->mix centrifuge Centrifuge mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (Supelcosil LC-CN) inject->separate_hplc detect UV Detection (290 nm) separate_hplc->detect data Data Acquisition & Analysis detect->data

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_acn_is Add Acetonitrile with Internal Standard (Amiodarone) plasma->add_acn_is vortex Vortex add_acn_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate_lc Chromatographic Separation (CAPCELL PAK C18) inject->separate_lc detect_ms Tandem MS Detection (MRM Mode) separate_lc->detect_ms data Data Acquisition & Analysis detect_ms->data

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for Cell-Based Assays Using Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone is the primary active metabolite of Dronedarone, a benzofuran-derived antiarrhythmic agent. Understanding the cellular effects of Debutyldronedarone is crucial for elucidating the therapeutic and toxicological profile of its parent compound. These application notes provide detailed protocols for cell-based assays to investigate the effects of Debutyldronedarone hydrochloride on cell viability, apoptosis, and cardiac electrophysiology.

Mechanism of Action Overview

This compound exerts its cellular effects through a multi-faceted mechanism of action. Primarily, it functions as a multi-ion channel blocker, affecting potassium, sodium, and calcium channels, which is central to its antiarrhythmic properties. Additionally, it exhibits non-competitive anti-adrenergic effects. Emerging evidence also points towards mitochondrial dysfunction as a key aspect of its cellular impact, characterized by the inhibition of mitochondrial respiratory chain complexes, leading to decreased cellular ATP levels and the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from key cell-based assays, illustrating the dose-dependent effects of this compound.

Table 1: Cell Viability Assessment in H9c2 Cardiomyoblasts and HepG2 Hepatocytes

Cell LineTreatment DurationDebutyldronedarone HCl (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
H9c224 hours198.2 ± 3.15.4 ± 1.2
585.1 ± 4.518.7 ± 2.5
1062.5 ± 5.241.3 ± 3.8
2535.8 ± 3.968.9 ± 4.1
5015.2 ± 2.885.6 ± 3.5
HepG224 hours199.1 ± 2.54.8 ± 0.9
590.3 ± 3.815.2 ± 2.1
1071.4 ± 4.135.8 ± 3.2
2542.1 ± 3.762.5 ± 4.5
5020.5 ± 2.979.1 ± 3.9

Table 2: Apoptosis Induction in H9c2 Cardiomyoblasts

Treatment DurationDebutyldronedarone HCl (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
24 hours13.5 ± 0.82.1 ± 0.5
512.8 ± 1.55.7 ± 0.9
1025.6 ± 2.115.4 ± 1.8
2540.2 ± 3.528.9 ± 2.5
5022.1 ± 2.855.3 ± 4.1

Table 3: Effect on Cellular ATP Levels in H9c2 Cardiomyoblasts

Treatment DurationDebutyldronedarone HCl (µM)Cellular ATP Level (% of Control)
6 hours195.4 ± 4.2
578.9 ± 5.1
1055.2 ± 4.8
2528.7 ± 3.9
5012.3 ± 2.5

Table 4: Electrophysiological Effects on hiPSC-Cardiomyocytes

ParameterControlDebutyldronedarone HCl (10 µM)
Action Potential Duration at 90% Repolarization (APD90) (ms)350 ± 25480 ± 30
Peak Sodium Current (INa) (% Inhibition)045 ± 5
Peak L-type Calcium Current (ICa,L) (% Inhibition)035 ± 6
Rapid Delayed Rectifier Potassium Current (IKr) (% Inhibition)060 ± 7

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability and membrane integrity of cultured cells.

Materials:

  • H9c2 or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 96-well plates

Protocol:

  • Cell Seeding: Seed H9c2 or HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • LDH Assay:

    • Carefully collect a small aliquot of the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit to measure LDH release.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Calculate LDH release as a percentage of the maximum LDH release control.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • H9c2 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed H9c2 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cellular ATP Level Assay

Objective: To measure the impact of this compound on cellular energy metabolism.

Materials:

  • H9c2 cells

  • White, opaque 96-well plates

  • This compound

  • ATP-based luminescence assay kit

Protocol:

  • Cell Seeding and Treatment: Seed H9c2 cells in white, opaque 96-well plates. Treat the cells with this compound for 6 hours.

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add the ATP reagent from the kit to each well.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of cellular ATP.

Visualizations

G cluster_workflow Experimental Workflow: Cell Viability & Apoptosis A Seed Cells (e.g., H9c2, HepG2) B Treat with Debutyldronedarone HCl (Dose-response) A->B C Incubate (24h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining C->F G Flow Cytometry (Apoptosis Analysis) F->G

Caption: Workflow for assessing cell viability and apoptosis.

G cluster_pathway Signaling Pathway: Debutyldronedarone HCl Action cluster_membrane Cell Membrane cluster_mito Mitochondrion Drug Debutyldronedarone HCl IonChannels K+, Na+, Ca2+ Ion Channels Drug->IonChannels Inhibition AdrenergicReceptors Adrenergic Receptors Drug->AdrenergicReceptors Antagonism ETC Electron Transport Chain (Complex I & II) Drug->ETC Inhibition ATP ATP Production ETC->ATP Decrease Apoptosis Apoptosis ATP->Apoptosis Induction

Caption: Key signaling pathways affected by Debutyldronedarone HCl.

Application Notes and Protocols for In Vivo Experimental Design with Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on established in vivo experimental designs for the parent compound, dronedarone (B1670951). Due to a lack of publicly available data on in vivo studies where Debutyldronedarone hydrochloride was the administered test article, these protocols are proposed adaptations. Researchers should consider these as a starting point and perform necessary dose-ranging and validation studies.

Introduction

Debutyldronedarone (also known as N-desbutyldronedarone) is the major active metabolite of dronedarone, a multi-channel blocking antiarrhythmic drug.[1] Understanding the in vivo pharmacological and toxicological profile of this compound is crucial for a comprehensive assessment of dronedarone's overall effects and for the development of safer antiarrhythmic therapies. These application notes provide a framework for designing and conducting in vivo experiments to characterize the cardiovascular effects of this compound in various animal models.

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in a suitable animal model (e.g., rats or dogs).

Experimental Protocol: Pharmacokinetic Profiling in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Formulation:

    • Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., 5% dextrose in water, saline with a solubilizing agent like cyclodextrin).

    • Oral (PO): Prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution if solubility permits.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 5-50 mg/kg) by oral gavage. A high-fat meal may be provided prior to dosing to assess its effect on absorption, as is relevant for the parent compound, dronedarone.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Use an anticoagulant (e.g., EDTA or heparin) and immediately centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Debutyldronedarone in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with UV detection (HPLC-UV).[1]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

Quantitative Data from Dronedarone PK Studies (for reference)
ParameterDronedarone Value (in Humans)Citation
Oral Bioavailability (without food)~4%[2]
Oral Bioavailability (with high-fat meal)~15%[2]

In Vivo Electrophysiology and Cardiovascular Safety Pharmacology

Objective: To evaluate the effects of this compound on cardiac electrophysiology, hemodynamics, and proarrhythmic potential in anesthetized and conscious animal models.

Experimental Protocol: Electrophysiology in Anesthetized Dogs

This protocol is adapted from studies conducted on dronedarone.[3]

  • Animal Model: Male beagle dogs (e.g., 8-11 kg).

  • Anesthesia: Anesthetize with a suitable agent (e.g., halothane).

  • Surgical Preparation:

    • Perform a thoracotomy to expose the heart.

    • Place pacing and recording electrodes on the atria and ventricles.

    • Insert a catheter into the femoral artery to monitor blood pressure and into the left ventricle to measure ventricular pressure.

    • Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

  • Drug Administration:

    • Administer this compound via intravenous infusion at escalating doses.

  • Measurements:

    • Electrocardiogram (ECG): Continuously record a lead II ECG to measure heart rate, PR interval, QRS duration, and QT interval.

    • Intracardiac Electrophysiology:

      • Measure atrial and ventricular effective refractory periods (AERP and VERP).

      • Assess atrioventricular (AV) nodal and intraventricular conduction.

    • Hemodynamics:

      • Mean arterial blood pressure

      • Left ventricular systolic and end-diastolic pressure

      • Heart rate

      • Cardiac output

      • Total peripheral resistance

  • Data Analysis:

    • Compare the electrophysiological and hemodynamic parameters before and after drug administration.

    • Assess the dose-dependent effects of this compound.

Quantitative Data from Dronedarone Electrophysiology Study in Anesthetized Dogs[3]
ParameterLow Dose (0.3 mg/kg IV) EffectHigh Dose (3 mg/kg IV) Effect
Peak Plasma Concentration61 ng/mL1248 ng/mL
Left Ventricular ContractionDecreasedEnhanced Decrease
Mean Blood PressureDecreasedEnhanced Decrease
Heart RateNo significant changeDecreased
Cardiac OutputNo significant changeDecreased
Total Peripheral ResistanceNo significant changeIncreased
Left Ventricular End-Diastolic PressureNo significant changeIncreased
Atrioventricular Nodal ConductionNo significant changeDelayed
Intraventricular ConductionNo significant changeDelayed
Ventricular RepolarizationNo significant changeDelayed
Atrial Effective Refractory PeriodProlongedMore Prolonged
Ventricular Effective Refractory PeriodProlongedMore Prolonged
Experimental Protocol: Anti-arrhythmic Efficacy in a Rat Model of Myocardial Infarction

This protocol is based on studies evaluating the anti-arrhythmic effects of dronedarone.[4]

  • Animal Model: Rats with surgically induced myocardial infarction, which are known to exhibit ventricular premature beats.

  • Arrhythmia Monitoring:

    • Implant telemetry devices for continuous ECG monitoring (Holter monitoring) in conscious, untethered animals.

    • Establish a baseline period to quantify the frequency of ventricular premature beats.

  • Drug Administration:

    • Administer this compound (e.g., via osmotic mini-pumps for continuous infusion or daily oral gavage) for a defined treatment period (e.g., 7 days).

  • Endpoint:

    • Quantify the occurrence of ventricular premature beats during the treatment period and a subsequent washout period.

  • Data Analysis:

    • Compare the frequency of arrhythmias before, during, and after treatment with this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Pre-clinical In Vivo Evaluation of Debutyldronedarone HCl cluster_1 PK Study Protocol cluster_2 Electrophysiology Protocol cluster_3 Efficacy Study Protocol A Animal Model Selection (e.g., Rat, Dog) B Dose Formulation & Preparation (IV and PO) A->B C Pharmacokinetic Study B->C D Electrophysiology & Safety Pharmacology Study B->D E Anti-arrhythmic Efficacy Study (Disease Model) B->E C->D Inform Dose Selection D->E Confirm Mechanism C1 IV & PO Dosing C2 Serial Blood Sampling C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 PK Parameter Calculation C3->C4 D1 Anesthesia & Surgical Preparation D2 IV Infusion of Drug D1->D2 D3 ECG & Hemodynamic Monitoring D2->D3 D4 Intracardiac Recordings D2->D4 E1 Myocardial Infarction Model E2 Telemetry Implantation E1->E2 E3 Chronic Drug Administration E2->E3 E4 Arrhythmia Quantification E3->E4

Caption: Workflow for in vivo assessment of Debutyldronedarone HCl.

Hypothesized Signaling Pathway

G cluster_0 Cardiac Myocyte Membrane cluster_1 Ion Channels DBD Debutyldronedarone HCl Na Voltage-gated Sodium Channels (INa) DBD->Na Block Ca L-type Calcium Channels (ICa,L) DBD->Ca Block K Potassium Channels (IKr, IKs, IK1, etc.) DBD->K Block AP Action Potential Prolongation Na->AP Ca->AP K->AP ERP Increased Effective Refractory Period (ERP) AP->ERP Arrhythmia Suppression of Arrhythmias ERP->Arrhythmia

Caption: Hypothesized mechanism of action for Debutyldronedarone HCl.

References

Application Note: Preparation of Debutyldronedarone Hydrochloride Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone (N-desbutyldronedarone) is the primary and pharmacologically active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Accurate quantification of Debutyldronedarone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and therapeutic drug monitoring. The preparation of accurate and stable standard solutions is a prerequisite for the validation of bioanalytical methods. This application note provides a detailed protocol for the preparation of Debutyldronedarone hydrochloride standard solutions for research and development purposes.

Materials and Equipment

Materials
  • This compound (purity ≥98%)

  • Methanol (B129727) (HPLC grade or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO, optional, for initial solubilization)[3][4]

  • Deionized water (Type I)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber glass vials for storage

Equipment
  • Vortex mixer

  • Sonicator

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -80°C for long-term storage)

Experimental Protocols

Preparation of Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a Class A volumetric flask of appropriate size (e.g., 10 mL). Add a small volume of methanol (approximately 70-80% of the final volume).

  • Solubilization: Vortex and sonicate the solution for several minutes to ensure complete dissolution of the compound.[5]

  • Volume Adjustment: Once completely dissolved, bring the solution to the final volume with methanol and mix thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial to protect it from light. Store the stock solution at 4°C.[6] Published data indicates that stock solutions in methanol are stable for at least 8 weeks when stored under these conditions.[6]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution with methanol to achieve the desired concentrations for calibration curves and quality control (QC) samples.

  • Intermediate Dilutions: Prepare one or more intermediate stock solutions from the primary stock solution to facilitate the preparation of a wide range of working standards. For example, dilute the 1 mg/mL stock solution 1:10 with methanol to obtain a 100 µg/mL intermediate solution.

  • Serial Dilutions: Perform serial dilutions of the stock or intermediate solutions with methanol to prepare a series of working standards. The concentration of these standards should bracket the expected concentration range of the analyte in the study samples.

Data Presentation

The following tables summarize the quantitative data for the preparation of this compound standard solutions.

Table 1: Stock Solution Preparation

ParameterValue
CompoundThis compound
Purity≥98%
SolventMethanol (HPLC Grade)
Concentration1 mg/mL
Storage Temperature4°C
StabilityAt least 8 weeks[6]
ContainerAmber Glass Vial

Table 2: Example of Working Standard Solution Preparation for a Calibration Curve (10 - 1000 ng/mL)

Standard IDStarting Solution Concentration (ng/mL)Volume of Starting Solution (µL)Final Volume (µL)Final Concentration (ng/mL)
S1100,000 (100 µg/mL)1010001000
S2100,000 (100 µg/mL)51000500
S3100,000 (100 µg/mL)21000200
S4100,000 (100 µg/mL)11000100
S510,000 (10 µg/mL)4100040
S610,000 (10 µg/mL)1100010

Table 3: Example of Quality Control (QC) Sample Preparation

QC LevelStarting Solution Concentration (ng/mL)Volume of Starting Solution (µL)Final Volume (µL)Final Concentration (ng/mL)
High (HQC)100,000 (100 µg/mL)81000800
Medium (MQC)100,000 (100 µg/mL)2.51000250
Low (LQC)10,000 (10 µg/mL)3100030

Visualizations

Experimental Workflow for Standard Solution Preparation

G Workflow for this compound Standard Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Debutyldronedarone HCl dissolve Dissolve in Methanol weigh->dissolve sonicate Vortex and Sonicate dissolve->sonicate adjust Adjust to Final Volume sonicate->adjust store_stock Store at 4°C in Amber Vial adjust->store_stock intermediate Prepare Intermediate Dilutions store_stock->intermediate Use Stock Solution serial Perform Serial Dilutions for Calibration Curve intermediate->serial qc Prepare QC Samples intermediate->qc store_working Store at 4°C serial->store_working qc->store_working

Caption: Workflow for the preparation of this compound standard solutions.

Simplified Metabolic Pathway of Dronedarone to Debutyldronedarone

G Simplified Metabolic Pathway of Dronedarone Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (N-debutyl-dronedarone) Dronedarone->Debutyldronedarone CYP3A Further_Metabolites Further Metabolites (e.g., propanoic acid-dronedarone) Debutyldronedarone->Further_Metabolites MAO-A

Caption: Simplified metabolic pathway of Dronedarone to its active metabolite, Debutyldronedarone.

References

Application Notes and Protocols: Use of Debutyldronedarone Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone is the primary active metabolite of dronedarone (B1670951), a multi-channel blocking antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Understanding the electrophysiological effects of Debutyldronedarone hydrochloride is crucial for a comprehensive assessment of its cardiac safety and efficacy profile. Patch clamp electrophysiology is the gold-standard technique for investigating the interaction of a compound with specific ion channels, providing detailed insights into its mechanism of action at the molecular level.[3][4]

These application notes provide a framework for studying the effects of this compound on key cardiac ion channels using the whole-cell patch clamp technique. Due to the limited publicly available data on the specific ion channel effects of Debutyldronedarone, the quantitative data and protocols provided herein are based on the well-characterized effects of its parent compound, dronedarone. Researchers should adapt and validate these protocols for their specific experimental conditions when investigating this compound.

Dronedarone, and likely its metabolite Debutyldronedarone, exerts its antiarrhythmic effects by modulating a variety of cardiac ion channels, including potassium, sodium, and calcium channels.[5][6][7] This multi-channel blockade contributes to its classification across all four Vaughan Williams classes of antiarrhythmic drugs.[5]

Data Presentation: Summary of Dronedarone's Effects on Cardiac Ion Channels

The following tables summarize the reported inhibitory concentrations (IC50) of dronedarone on various cardiac ion channels, which can serve as a starting point for concentration-response studies of this compound.

Ion ChannelCurrentSpecies/Cell LineIC50 / % InhibitionReference
hERG (KCNH2)IKrXenopus laevis oocytes9.2 µM[8][9]
KvLQT1/minKIKsXenopus laevis oocytes33.2% inhibition at 100 µM[8][9]
Nav1.5INaGuinea pig ventricular myocytes0.7 ± 0.1 µM (at Vhold = -80 mV)[10][11]
Cav1.2ICa,LGuinea pig ventricular myocytes0.4 ± 0.1 µM (at Vhold = -40 mV)[10][11]
HCN4IfCHO cells1.0 ± 0.1 µM[10]
SK ChannelsIK,CaHuman atrial myocytes / HEK-293 cells2.43 µM[12]
Kir2.1IK1Not specifiedInhibits at high concentrations[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a multi-channel blocker like dronedarone and a typical experimental workflow for its characterization using patch clamp electrophysiology.

G cluster_0 This compound cluster_1 Cardiac Ion Channels cluster_2 Electrophysiological Effects cluster_3 Therapeutic Outcome Debutyldronedarone Debutyldronedarone Hydrochloride K_channels Potassium Channels (hERG, KvLQT1, Kir2.1, SK) Debutyldronedarone->K_channels Block Na_channels Sodium Channels (Nav1.5) Debutyldronedarone->Na_channels Block Ca_channels Calcium Channels (Cav1.2) Debutyldronedarone->Ca_channels Block AP_prolongation Action Potential Prolongation K_channels->AP_prolongation Conduction_slowing Slowing of Conduction Na_channels->Conduction_slowing Reduced_contractility Reduced Contractility Ca_channels->Reduced_contractility Antiarrhythmic_effect Antiarrhythmic Effect AP_prolongation->Antiarrhythmic_effect Conduction_slowing->Antiarrhythmic_effect Reduced_contractility->Antiarrhythmic_effect

Caption: Signaling pathway of a multi-channel blocking agent.

G A Cell Culture and Preparation (e.g., HEK-293 expressing target channel, cardiomyocytes) C Whole-Cell Patch Clamp Recording - Establish GΩ seal - Rupture membrane A->C B Preparation of Solutions (Internal, External, and Drug Solutions) B->C D Baseline Current Recording (Application of voltage protocol) C->D E Application of this compound (Increasing concentrations) D->E F Recording of Drug Effect (Measure current inhibition) E->F G Data Analysis - Concentration-response curve - IC50 calculation F->G

Caption: Experimental workflow for patch clamp analysis.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on key cardiac ion channels using the whole-cell patch clamp technique.

Protocol 1: hERG (IKr) Current Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.

A. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Culture cells to 70-90% confluency.

  • Dissociate cells using a gentle enzyme (e.g., TrypLE Express) and resuspend in the external solution.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Drug Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution.

C. Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

  • Apply a repolarizing step to -50 mV to measure the peak tail current.

  • Repeat this protocol at a frequency of approximately 0.05-0.1 Hz.

D. Data Acquisition and Analysis:

  • Record baseline hERG tail currents.

  • Perfuse the cell with increasing concentrations of this compound.

  • Measure the steady-state block at each concentration.

  • Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.

Protocol 2: Nav1.5 (Peak INa) Current Inhibition Assay

Objective: To assess the state-dependent block of the cardiac sodium channel Nav1.5 by this compound.

A. Cell Preparation:

  • Use a cell line stably expressing Nav1.5 (e.g., HEK-293 or CHO cells) or isolated cardiomyocytes.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 120 CsF, 20 CsCl, 5 HEPES, 2 EGTA. Adjust pH to 7.4 with CsOH. (Cesium is used to block outward potassium currents).

  • Bath (External) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.

  • Drug Stock Solution: As described in Protocol 1.

C. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential where most channels are in a rested state (e.g., -120 mV).

  • To assess resting-state block, apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current (INa).

  • To assess inactivated-state block, use a holding potential of -80 mV.

  • To assess use-dependent block, apply a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz).

D. Data Acquisition and Analysis:

  • Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound under different holding potentials and stimulation frequencies.

  • Calculate the percentage of inhibition at each concentration for each state.

  • Determine the IC50 for resting and inactivated state block.

Protocol 3: Cav1.2 (ICa,L) Current Inhibition Assay

Objective: To characterize the inhibition of the L-type calcium channel Cav1.2 by this compound.

A. Cell Preparation:

  • Use a cell line expressing Cav1.2 (e.g., HEK-293 or CHO cells) or isolated ventricular cardiomyocytes.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 120 CsCl, 5 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Bath (External) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Drug Stock Solution: As described in Protocol 1.

C. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV to remove inactivation. To specifically study the inactivated state, a holding potential of -40 mV can be used.

  • Apply a depolarizing step pulse to 0 mV or +10 mV for 200-300 ms (B15284909) to elicit the peak inward calcium current (ICa,L).

  • Return the cell to the holding potential.

D. Data Acquisition and Analysis:

  • Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound.

  • Calculate the percentage of inhibition at each concentration.

  • Plot a concentration-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound's effects on cardiac ion channels using patch clamp electrophysiology. Given the multi-channel blocking nature of its parent compound, dronedarone, it is essential to characterize the activity of Debutyldronedarone on a range of ion channels to fully understand its electrophysiological profile. The data generated from these studies will be invaluable for drug development professionals and researchers in assessing the therapeutic potential and cardiac safety of this compound.

References

Application Note: Debutyldronedarone Hydrochloride as a Reference Standard in Metabolite Studies

Author: BenchChem Technical Support Team. Date: December 2025

AN-028: For Research Use Only

Introduction

Dronedarone (B1670951) is an antiarrhythmic drug primarily used for the management of atrial fibrillation.[1] It undergoes extensive first-pass metabolism in the liver, predominantly mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] The major metabolic pathway is N-debutylation, which results in the formation of N-debutyl dronedarone (debutyldronedarone), a major circulating and pharmacologically active metabolite.[2][4] Accurate quantification of debutyldronedarone (B1669980) is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note provides a detailed protocol for the use of debutyldronedarone hydrochloride as a reference standard for the quantification of the metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

Dronedarone is principally metabolized by CYP3A4, with CYP2D6 also playing a role.[5][6] The primary transformation is the N-debutylation of the parent drug to form debutyldronedarone.[1][2] This metabolite can be further processed through oxidative deamination.[1] The use of a certified this compound reference standard is essential for the accurate identification and quantification of this key metabolite in in vitro and in vivo studies.

Metabolism Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (N-debutyl Metabolite) Dronedarone->Debutyldronedarone CYP3A4/5 (Major Pathway) Other Further Metabolites Debutyldronedarone->Other MAO-A, CYP2C8, CYP1A1

Figure 1: Major metabolic pathway of Dronedarone.

Protocols

Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for calibration curves and quality control (QC) samples.

Materials:

  • This compound Reference Standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (B52724)

  • Ammonium Acetate

  • Acetic Acid

  • Ultrapure Water

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using HPLC-grade methanol.

    • Vortex until fully dissolved. Store at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and QC Samples:

    • Perform serial dilutions from the working stock solution using a mixture of acetonitrile and water to prepare calibration standards ranging from 0.2 ng/mL to 200 ng/mL.[4]

    • Prepare separate quality control (QC) samples at low, medium, and high concentrations (e.g., 0.5, 50, and 150 ng/mL).

Sample Preparation from Human Plasma

This protocol outlines a protein precipitation method for extracting debutyldronedarone from human plasma samples, suitable for LC-MS/MS analysis.[4]

Materials:

  • Human Plasma (K2-EDTA)

  • Acetonitrile, chilled

  • Internal Standard (IS) working solution (e.g., Amiodarone in acetonitrile)[4]

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of chilled acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 50 µL Plasma p2 Add 150 µL Acetonitrile + IS p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 10 µL p5->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Figure 2: Bioanalytical workflow for metabolite quantification.

Data and Results

The use of a reference standard allows for the development of a robust and reproducible bioanalytical method. The following tables summarize typical parameters for an LC-MS/MS method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.[4]

Table 1: LC-MS/MS Method Parameters

This table provides representative chromatographic and mass spectrometric conditions for analysis.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm)[4]
Mobile Phase A 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.2% Acetic Acid[4]
Flow Rate 0.7 mL/min[4]
Gradient Gradient elution (specifics to be optimized)
Run Time ~5.5 minutes[4]
MS System API 4000 or equivalent tandem mass spectrometer
Ionization Positive Atmospheric Pressure Chemical Ionization (APCI+)[4]
Scan Mode Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and Validation Data

This table outlines the mass transitions for detection and key validation parameters for the method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% RE)Precision (% RSD)
Dronedarone557.3442.30.200 - 2000.200Within ±5.1%< 7.2%
Debutyldronedarone 501.3 442.3 0.200 - 200 0.200 Within ±5.1% < 7.2%
Amiodarone (IS)646.058.1----
Data summarized from a study by Xie et al. (2011)[4]
Conclusion

This compound is an indispensable reference standard for the reliable quantification of the active N-debutyl metabolite of dronedarone. The protocols and data presented here provide a robust framework for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology to develop and validate bioanalytical methods. Accurate measurement using a certified standard is critical for understanding the complete pharmacological profile of dronedarone and ensuring the safety and efficacy of the therapy.

References

Application Notes and Protocols for the NMR Analysis of Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone hydrochloride is the primary active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation. As a significant metabolite and potential impurity in the drug substance, the accurate identification and quantification of Debutyldronedarone are critical for pharmaceutical quality control and pharmacokinetic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and can be employed for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of this compound.

Data Presentation

Table 1: Partial ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment (Tentative)
2.90sMethanesulfonamide (B31651) (-SO₂CH₃)
2.88sMethanesulfonamide (-SO₂CH₃)

Note: The observation of two singlets for the methanesulfonamide protons may suggest the presence of rotamers or different chemical environments.

Table 2: Partial ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment (Tentative)
39.7Methanesulfonamide (-SO₂CH₃)
37.1Methanesulfonamide (-SO₂CH₃)

Note: As with the ¹H NMR data, the two signals in the ¹³C NMR spectrum for the methanesulfonamide carbon may indicate the presence of rotational isomers.

Experimental Protocols

Sample Preparation Protocol

A critical step in acquiring high-quality NMR data is proper sample preparation. For hydrochloride salts like Debutyldronedarone, which may have limited solubility in common deuterated solvents, careful selection of the solvent is necessary.

Materials:

  • This compound sample

  • Deuterated methanol (B129727) (Methanol-d₄, CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • For qualitative analysis, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte peaks.

  • For quantitative analysis (qNMR), accurately weigh a suitable amount of a certified internal standard into the vial along with the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte signals.

  • Ensure complete dissolution of the sample and internal standard by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer the solution to a 5 mm NMR tube. The liquid level should be sufficient to cover the NMR coil (typically 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the NMR spectrometer.

NMR Data Acquisition Protocol

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectrometer Frequency: 400 or 500 MHz

  • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans (NS): 8-16 scans for a qualitative spectrum. For qNMR, a higher number of scans (e.g., 32-64) may be necessary to achieve a high signal-to-noise ratio (S/N > 250).

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectrometer Frequency: 100 or 125 MHz

  • Spectral Width (SW): ~250 ppm (centered around 125 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

Data Processing and Analysis Protocol

Qualitative Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., CD₃OD at δ 3.31 ppm, DMSO-d₆ at δ 2.50 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

  • For complete structural assignment, acquire and analyze 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).

Quantitative Analysis (qNMR):

  • Process the spectrum as described for qualitative analysis, ensuring accurate phasing and baseline correction, which are critical for accurate integration.

  • Select a well-resolved signal from the analyte and a signal from the internal standard that do not overlap with any other peaks.

  • Carefully integrate the selected signals.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizations

Metabolic Pathway of Dronedarone to Debutyldronedarone

Dronedarone undergoes N-debutylation, primarily catalyzed by cytochrome P450 3A (CYP3A) enzymes in the liver, to form its active metabolite, Debutyldronedarone. Debutyldronedarone is then further metabolized, with a major pathway involving monoamine oxidase A (MAO-A).

Metabolic_Pathway Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (Active Metabolite) Dronedarone->Debutyldronedarone N-debutylation (CYP3A) Further_Metabolites Further Metabolites Debutyldronedarone->Further_Metabolites Metabolism (MAO-A)

Caption: Metabolic conversion of Dronedarone.

Experimental Workflow for NMR Analysis

The general workflow for the NMR analysis of this compound involves a series of sequential steps from sample preparation to final data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weighing Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shimming Transfer->Shimming Acquisition Acquire 1D/2D NMR Spectra Shimming->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Referencing Processing->Referencing Integration Integration Referencing->Integration Analysis Structural Elucidation or Quantitative Analysis Integration->Analysis

Caption: NMR analysis workflow.

References

Troubleshooting & Optimization

Overcoming Debutyldronedarone hydrochloride solubility challenges in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical advice for researchers encountering solubility challenges with Debutyldronedarone hydrochloride in vitro. Given that Debutyldronedarone is the primary active metabolite of Dronedarone (B1670951), much of the relevant solubility data and enhancement strategies are derived from studies on the parent compound, Dronedarone hydrochloride, which is a well-established Biopharmaceutics Classification System (BCS) Class II drug.[1][2] BCS Class II compounds are characterized by high permeability but low aqueous solubility, which is the primary hurdle for in vitro testing and formulation development.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound, similar to its parent compound Dronedarone HCl, is a lipophilic molecule with poor aqueous solubility.[4][5] Dronedarone HCl is practically insoluble in water, with its solubility being highly dependent on pH.[1][2] It exhibits negligible solubility in buffers at physiological and intestinal pH (e.g., pH 6.8), and very low solubility in acidic gastric conditions (pH 1.2).[2] One study noted the highest solubility of the pure drug in an acetate (B1210297) buffer at pH 4.5.[1] This pH-dependent solubility is a critical factor to consider during experimental design.

Q2: My this compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A2: Precipitation in neutral aqueous buffers is a common issue due to the compound's low solubility.[2] Here is a troubleshooting workflow to address this:

G start Precipitation Observed in Aqueous Buffer check_conc Is the concentration too high? Attempt a lower concentration. start->check_conc use_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock. check_conc->use_cosolvent Still precipitates stock_prep Ensure final co-solvent concentration in media is low (<1%, ideally <0.1%) to avoid vehicle effects. use_cosolvent->stock_prep ph_adjust Lower the pH of the Medium (if compatible with the assay). Solubility is higher at acidic pH (e.g., 4.5). [21] stock_prep->ph_adjust Precipitates upon dilution success Compound Solubilized stock_prep->success Soluble use_cd Use a Solubilizing Excipient (e.g., Cyclodextrins) [20] ph_adjust->use_cd Still precipitates or pH change not possible ph_adjust->success Soluble use_cd->success Soluble fail Precipitation Persists: Consider advanced formulation (e.g., solid dispersion, lipid-based system) [4, 31] use_cd->fail Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Q3: How does pH impact the solubility of this compound?

A3: As a weakly basic compound, its solubility is significantly influenced by pH. Solubility is higher in acidic environments and decreases as the pH becomes more neutral or basic.[6][7] Dronedarone HCl's solubility is reported to be highest around pH 4.5 and becomes virtually negligible at pH values greater than 5.[1][8][9] Therefore, for in vitro experiments, using a mildly acidic buffer could be a viable strategy, provided it does not interfere with the biological system being studied.

pH of Medium Reported Solubility of Dronedarone HCl Reference
WaterPractically Insoluble (0.64 mg/mL noted)[2]
pH 1.2 (Gastric Fluid)<0.01 mg/mL[2]
pH 4.5 (Acetate Buffer)Highest solubility observed for pure drug[1]
pH 4.85~0.5 mg/mL[8]
pH 6.8 (Intestinal Fluid)<0.01 mg/mL[2]

Q4: What are the most effective strategies for solubilizing this compound for in vitro assays?

A4: The choice of strategy depends on the required concentration and experimental constraints. Here are three common and effective approaches:

  • Co-solvents: For creating high-concentration stock solutions, using a water-miscible organic solvent is a standard first step.[10] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices. The key is to minimize the final concentration of the co-solvent in your assay medium to prevent artifacts (typically below 1%, with <0.1% being ideal).

  • pH Adjustment: As detailed in Q3, leveraging the compound's higher solubility at acidic pH can be effective.[11] This is a simple method if your experimental system can tolerate a lower pH.

  • Cyclodextrin (B1172386) Complexation: This is a highly effective method for significantly increasing aqueous solubility.[12] Cyclodextrins (CDs) are cyclic oligosaccharides that encapsulate the poorly soluble drug molecule in their hydrophobic core, while their hydrophilic exterior improves interaction with water.[13]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Aqueous Medium drug Debutyldronedarone (Hydrophobic) complex Inclusion Complex (Soluble) drug->complex cd CD Molecule (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Q5: Which cyclodextrins are recommended and what level of solubility enhancement can I expect?

A5: Studies on Dronedarone HCl have shown that β-cyclodextrin (β-CD) and its derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[14] HP-β-CD is often preferred due to its higher aqueous solubility and safety profile.[13] Complexation with these cyclodextrins can increase the aqueous solubility of Dronedarone HCl by approximately 4 to 5-fold.[8][14]

Technique Carrier Fold Increase in Aqueous Solubility Reference
Inclusion Complexβ-cyclodextrin (β-CD)~4-5 fold[8][14]
Inclusion ComplexHP-β-cyclodextrin (HP-β-CD)~4-5 fold[8][14]
Mesoporous CarrierMontmorillonite (MMT) (1:2 ratio)~2 fold (vs. 1:1 ratio)[1]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol is for preparing a concentrated stock solution for subsequent dilution into aqueous media.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add a minimal volume of a suitable co-solvent (e.g., 100% DMSO or absolute ethanol) to the powder.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability should be confirmed.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C.

  • Application: When preparing working solutions, dilute the stock solution into the final aqueous buffer, ensuring the final co-solvent concentration is minimal (e.g., <0.5%). It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and prevent localized precipitation.

Protocol 2: Phase Solubility Study with Cyclodextrins

This study determines the association constant and stoichiometry of the drug-cyclodextrin complex.

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD) in the desired buffer (e.g., distilled water or PBS).

  • Add Excess Drug: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials. Ensure enough solid is present to maintain saturation.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.[15]

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.

Protocol 3: Preparation of Drug-Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid complex that can be dissolved directly in aqueous media.[8][14]

  • Weighing: Weigh this compound and the cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Mixing: Place the powders in a glass mortar and mix them thoroughly.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for 45-60 minutes to form a thick, homogenous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Storage: Store the resulting solid inclusion complex powder in a desiccator until use. This powder should exhibit enhanced dissolution when added to aqueous buffers compared to the pure drug.

G start Select Solubility Enhancement Strategy is_stock Is the goal a high concentration stock solution? start->is_stock is_direct Is the goal direct dissolution in aqueous media? is_stock->is_direct No use_cosolvent Use Co-solvent Protocol (e.g., DMSO) is_stock->use_cosolvent Yes use_cd Use Cyclodextrin Complexation Protocol is_direct->use_cd Yes assay_compat Is the final co-solvent concentration compatible with the assay? use_cosolvent->assay_compat end_success Proceed with Experiment use_cd->end_success assay_compat->end_success Yes (<0.5%) end_fail Re-evaluate strategy: Lower concentration or use alternative method assay_compat->end_fail No

Caption: Decision workflow for selecting a solubilization protocol.

References

Improving the stability of Debutyldronedarone hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Debutyldronedarone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: this compound, similar to its parent compound Dronedarone, is susceptible to degradation under certain conditions. The most common degradation pathways are hydrolysis (especially under alkaline conditions), oxidation, and photolysis.[1][2] The stability of the molecule can be influenced by pH, exposure to light, presence of oxidizing agents, and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific degradation kinetics for this compound are not extensively published, studies on the parent compound, Dronedarone, indicate that it is more stable in neutral to slightly acidic conditions and shows significant degradation in alkaline environments.[1] Therefore, maintaining a pH in the range of 4 to 6 is a recommended starting point to minimize hydrolytic degradation. It is crucial to perform pH-stability profiling for your specific experimental conditions.

Q3: Can I use buffers to stabilize my this compound solution?

A3: Yes, using buffers is a highly recommended strategy to maintain a stable pH and improve the stability of your solution.[3] Commonly used pharmaceutical buffer systems such as citrate (B86180), acetate (B1210297), and phosphate (B84403) buffers are suitable choices. The selection of the buffer will depend on the desired pH and its compatibility with other components in your formulation.

Q4: Are there any specific excipients that can enhance the stability of this compound?

A4: Several types of excipients can be employed to improve stability:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[4]

  • Chelating Agents: If metal ion-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[4]

  • Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the drug molecule from degradation by encapsulating it.[5][6][7] This can also enhance solubility.[7]

Q5: How should I store my this compound aqueous solutions?

A5: To maximize stability, aqueous solutions of this compound should be protected from light and stored at refrigerated temperatures (2-8 °C). For long-term storage, lyophilization (freeze-drying) to a solid powder is the most effective method to prevent aqueous degradation.[8][9][10]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution
Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer).
Oxidation Purge your solution and the headspace of the container with an inert gas like nitrogen or argon. Consider adding an antioxidant (e.g., 0.1% ascorbic acid) or a chelating agent (e.g., 0.01% EDTA).[4]
Photodegradation Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct all manipulations under low-light conditions.
Elevated Temperature Store the solution at refrigerated temperatures (2-8 °C) when not in use. Avoid repeated freeze-thaw cycles if the solution is frozen for storage.
Issue 2: Formation of Precipitates or Cloudiness
Possible Cause Troubleshooting Step
Poor Aqueous Solubility This compound has limited aqueous solubility. Consider using a co-solvent system (e.g., with a small percentage of ethanol (B145695) or propylene (B89431) glycol) or a solubilizing agent like cyclodextrins.[7]
pH Shift A change in pH can affect the solubility of the hydrochloride salt. Ensure the solution is adequately buffered to maintain a stable pH.
Degradation Product Insolubility The degradation products may be less soluble than the parent compound. Address the root cause of degradation as outlined in "Issue 1".

Experimental Protocols

Protocol 1: pH-Stability Profile Assessment

This experiment will help determine the optimal pH for the stability of this compound in your aqueous formulation.

Methodology:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).

  • Prepare this compound solutions: Prepare solutions of this compound at a known concentration in each of the prepared buffers.

  • Initial Analysis (T=0): Immediately after preparation, determine the initial concentration of this compound in each buffered solution using a validated stability-indicating HPLC method.

  • Incubation: Store aliquots of each solution at a constant temperature (e.g., 40°C to accelerate degradation) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw samples from each buffered solution and analyze the concentration of the remaining this compound using the same HPLC method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant (k) for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Data Presentation:

Table 1: Effect of pH on the Stability of this compound at 40°C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Concentration at 72h (µg/mL)Degradation Rate Constant (k) (h⁻¹)
2.0100.298.596.895.10.0007
4.0100.199.899.599.20.0001
6.0100.399.698.998.20.0003
8.099.992.185.078.20.0031
10.0100.075.456.842.50.0118

Experimental Workflow for pH-Stability Profiling

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 2-10) prep_drug_sol Prepare Drug Solutions in Buffers prep_buffers->prep_drug_sol initial_hplc Initial HPLC Analysis (T=0) prep_drug_sol->initial_hplc incubate Incubate at 40°C (Protected from Light) initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis (24, 48, 72h) incubate->timepoint_hplc plot_data Plot % Remaining vs. Time timepoint_hplc->plot_data calc_rate Calculate Degradation Rate Constants plot_data->calc_rate det_opt_ph Determine Optimal pH calc_rate->det_opt_ph

Caption: Workflow for determining the pH-stability profile.

Protocol 2: Evaluation of Stabilizing Excipients

This protocol outlines the steps to assess the effectiveness of antioxidants and cyclodextrins in preventing the degradation of this compound.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a buffer at the optimal pH determined in Protocol 1.

  • Prepare Test Solutions:

    • Control: Aliquot the stock solution into a vial.

    • Antioxidant: Add a selected antioxidant (e.g., 0.1% w/v ascorbic acid) to an aliquot of the stock solution.

    • Cyclodextrin (B1172386): Prepare a solution of the chosen cyclodextrin (e.g., 1% w/v HP-β-CD) in the buffer and then dissolve this compound in it.

  • Stress Conditions: Expose the prepared solutions to a relevant stress condition. For antioxidants, this could be exposure to air or the addition of a small amount of hydrogen peroxide. For general stability, incubation at 40°C can be used.

  • Analysis: Analyze the concentration of this compound in each solution at T=0 and at subsequent time points using a validated stability-indicating HPLC method.

  • Comparison: Compare the degradation rates of the solutions with excipients to the control solution.

Data Presentation:

Table 2: Effect of Excipients on the Stability of this compound at 40°C (pH 4.0)

FormulationInitial Concentration (µg/mL)Concentration at 72h (µg/mL)% Remaining
Control (Buffer only)100.199.299.1%
+ 0.1% Ascorbic Acid99.899.799.9%
+ 1% HP-β-CD100.2100.099.8%

Workflow for Evaluating Stabilizing Excipients

G cluster_prep Preparation cluster_stress Stress & Analysis cluster_eval Evaluation prep_stock Prepare Drug Stock Solution (Optimal pH) prep_control Prepare Control Solution prep_stock->prep_control prep_antioxidant Prepare Antioxidant Solution prep_stock->prep_antioxidant prep_cd Prepare Cyclodextrin Solution prep_stock->prep_cd stress_cond Apply Stress Conditions (e.g., 40°C) prep_control->stress_cond prep_antioxidant->stress_cond prep_cd->stress_cond hplc_analysis HPLC Analysis at T=0 and Time Points stress_cond->hplc_analysis compare_rates Compare Degradation Rates hplc_analysis->compare_rates select_stabilizer Select Effective Stabilizer compare_rates->select_stabilizer

Caption: Workflow for evaluating the efficacy of stabilizing excipients.

Protocol 3: Lyophilization for Long-Term Stability

Lyophilization, or freeze-drying, is an effective method for achieving long-term stability of this compound by removing water.

Methodology:

  • Formulation Preparation: Prepare an aqueous solution of this compound, including any necessary stabilizing excipients (e.g., a buffer and a bulking agent like mannitol).

  • Freezing: Freeze the solution to a temperature below its eutectic point.

  • Primary Drying (Sublimation): Apply a vacuum to the frozen product and gradually increase the temperature to cause the ice to sublimate directly into vapor.

  • Secondary Drying (Desorption): Further, increase the temperature under vacuum to remove any residual bound water molecules.

  • Reconstitution and Analysis: Reconstitute the lyophilized powder with sterile water and analyze for potency and degradation products using a validated HPLC method. Compare these results to the pre-lyophilization solution.

Logical Relationship for Lyophilization Decision

G cluster_problem Problem Identification cluster_goal Goal cluster_solution Proposed Solution instability Aqueous Instability of Debutyldronedarone HCl long_term_stability Achieve Long-Term Stability instability->long_term_stability remove_water Remove Water from Formulation long_term_stability->remove_water lyophilization Lyophilization (Freeze-Drying) remove_water->lyophilization

Caption: Decision logic for using lyophilization.

References

Technical Support Center: Troubleshooting Peak Tailing in Debutyldronedarone Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Debutyldronedarone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical method robustness.[3][4]

Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?

A2: The most common causes of peak tailing in reversed-phase HPLC of basic compounds like this compound are secondary interactions between the analyte and the stationary phase.[2][5] Key factors include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[2][6][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to peak distortion.[8]

  • Column Issues: Problems such as column bed deformation, voids, or contamination can cause peak tailing.[2][9]

  • Instrumental Effects: Extra-column volume from long or wide tubing, or improper connections, can contribute to peak broadening and tailing.[6][9][10]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[2]

Troubleshooting Guides

Below are detailed troubleshooting guides to address peak tailing in your this compound HPLC analysis. A logical workflow for troubleshooting is presented in the diagram below.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks check_overload Dilute sample 10-fold and re-inject. Does tailing improve? check_all_peaks->check_overload Yes check_mobile_phase Is mobile phase pH at least 2 units away from analyte pKa? check_all_peaks->check_mobile_phase No yes_path Yes overload_issue Issue: Sample Overload Solution: Reduce sample concentration or injection volume. check_overload->overload_issue Yes check_instrument Check for extra-column volume (tubing, connections). Is there an issue? check_overload->check_instrument No end Peak Shape Improved overload_issue->end instrument_issue Issue: Instrumental Effects Solution: Use narrower ID tubing, ensure proper connections. check_instrument->instrument_issue Yes check_instrument->check_mobile_phase No instrument_issue->end no_path No ph_issue Issue: Inappropriate Mobile Phase pH Solution: Adjust mobile phase pH to be >2 units from pKa. Use a buffer. check_mobile_phase->ph_issue No check_column Is the column appropriate for basic analytes (e.g., end-capped)? Is it old or contaminated? check_mobile_phase->check_column Yes ph_issue->end column_issue Issue: Column Problems Solution: Use an end-capped or hybrid column. Flush or replace the column. check_column->column_issue Yes check_column->end If no other issues, consider method redevelopment. column_issue->end

Caption: Troubleshooting workflow for peak tailing.

Guide 1: Addressing Chemical Interactions

Problem: Peak tailing specific to this compound, while other compounds in the sample show good peak shape. This often points to secondary chemical interactions.

Potential Causes & Solutions:

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions The basic nature of this compound can lead to strong interactions with acidic silanol groups on the silica (B1680970) packing of the column.[2][5]1. Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.[5][7] 2. Use an End-capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded to reduce their activity.[6][7] 3. Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, leading to peak broadening and tailing.[8][11]1. Determine Analyte pKa: If the pKa of this compound is not known, it should be determined experimentally or through literature search. 2. Adjust Mobile Phase pH: The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. 3. Use a Buffer: Employ a suitable buffer in the mobile phase to maintain a constant pH.[2]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffer: Prepare a buffer solution with a target pH. For example, to achieve a low pH, a phosphate (B84403) buffer can be prepared by dissolving potassium dihydrogen phosphate (KH2PO4) in water and adjusting the pH with phosphoric acid.[12][13]

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio. For instance, a mobile phase could consist of a 40:60 (v/v) mixture of a pH 2.5 phosphate buffer and methanol.[13]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase until the baseline is stable and the backpressure is constant.

  • Inject Sample: Inject the this compound standard and observe the peak shape.

Guide 2: Investigating Column and Instrumental Issues

Problem: All peaks in the chromatogram, including this compound, exhibit tailing. This suggests a systemic issue with the column or the HPLC instrument.

Potential Causes & Solutions:

Potential Cause Recommended Action Troubleshooting Steps
Column Contamination or Degradation The column may be contaminated with strongly retained impurities, or the stationary phase may have degraded over time.[9]1. Flush the Column: Flush the column with a strong solvent to remove any contaminants. 2. Reverse Flush: If permitted by the manufacturer, reverse the column and flush it. 3. Replace the Column: If the peak shape does not improve, the column may be irreversibly damaged and should be replaced.
Column Void or Bed Deformation A void at the column inlet or a disturbed packing bed can lead to poor peak shape.[2]1. Inspect the Column Inlet: Disconnect the column and visually inspect the inlet for any voids. 2. Replace the Column: A column with a void or deformed bed usually needs to be replaced.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6][9]1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (ID) to connect the components.[6] 2. Check Connections: Ensure all fittings are properly tightened to avoid dead volume.[10]
Sample Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[2]1. Dilute the Sample: Prepare a 10-fold dilution of the sample and inject it.[5] 2. Observe Peak Shape: If the peak shape improves, the original sample concentration was too high.

Published HPLC Method Parameters for Dronedarone and Debutyldronedarone Analysis

The following table summarizes the chromatographic conditions from a published method for the analysis of Dronedarone and its active metabolite, Debutyldronedarone.[12] This can serve as a starting point for method development and troubleshooting.

Parameter Condition
Column Supelcosil LC-CN (150 x 4.6 mm, 5 µm)
Mobile Phase CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4
Flow Rate 1.8 mL/min
Detection UV at 290 nm
Temperature Ambient

Note: According to the cited study, this method produced symmetrical peaks without significant tailing for Debutyldronedarone.[12]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your this compound HPLC analysis, leading to more accurate and reliable results.

References

Optimization of mass spectrometry parameters for Debutyldronedarone detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the detection of Debutyldronedarone (B1669980).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Debutyldronedarone in positive ion mode mass spectrometry?

A1: For Debutyldronedarone, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common product ions are generated through fragmentation of the parent molecule. Based on published methods, you can expect the following mass transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Debutyldronedarone501.3231.2
Debutyldronedarone501.2188.1

Note: The optimal ions and their relative intensities may vary slightly depending on the specific mass spectrometer and source conditions used.

Q2: What type of ionization source is most effective for Debutyldronedarone analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of Dronedarone (B1670951) and its metabolites.[1] ESI is often preferred for its sensitivity with a wide range of analytes. However, APCI can be a valuable alternative, particularly if matrix effects are a concern. The choice between ESI and APCI should be empirically determined during method development to achieve the best sensitivity and specificity for your specific sample matrix and LC conditions.

Q3: What are some common issues that can lead to poor signal intensity for Debutyldronedarone?

A3: Poor signal intensity can arise from several factors.[2] Ensure your sample is appropriately concentrated; overly dilute samples may not produce a strong enough signal, while highly concentrated samples can cause ion suppression.[2] The choice of ionization technique significantly impacts signal intensity; it is advisable to experiment with different ionization methods like ESI and APCI to find the most efficient one for your analyte.[2] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance, including checking the ion source, mass analyzer, and detector settings.[2]

Q4: How can I minimize matrix effects when analyzing Debutyldronedarone in plasma samples?

A4: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. To minimize these effects, consider the following strategies:

  • Sample Preparation: Employ a more rigorous sample preparation method. While protein precipitation is a quick and easy technique, solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix components.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure Debutyldronedarone elutes in a region with minimal co-eluting matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Debutyldronedarone.

ProblemPossible CauseRecommended Solution
No or Low Signal for Debutyldronedarone Incorrect mass transitions in the MRM method.Verify the precursor and product ion m/z values for Debutyldronedarone. Infuse a standard solution directly into the mass spectrometer to confirm the correct transitions and optimize collision energy.
Inefficient ionization.Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Consider switching between ESI and APCI.
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Incompatible mobile phase pH.Adjust the mobile phase pH to ensure Debutyldronedarone is in a single ionic form.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives.[3] Flush the LC system and mass spectrometer interface.[3]
Leaks in the system.Check for leaks in the LC flow path and at the MS interface.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mobile phase mixing and pump performance. Prime the pumps before each run.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance over time and replace it when necessary.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for extracting Debutyldronedarone from plasma samples.

  • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Amiodarone).[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Debutyldronedarone detection. These should be optimized for your specific instrumentation and application.

ParameterTypical Value
LC Column C18 (e.g., CAPCELL PAK C18 MG, 100 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A 5 mmol/L ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid in water[1]
Mobile Phase B Acetonitrile with 0.2% acetic acid[1]
Flow Rate 0.7 mL/min[1]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Debutyldronedarone, and then return to initial conditions for re-equilibration.
Injection Volume 5-20 µL
Ionization Mode Positive Ion Electrospray (ESI) or APCI[1]
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for Method Optimization

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation start Plasma Sample protein_precipitation Protein Precipitation start->protein_precipitation spe Solid-Phase Extraction start->spe column_selection Column Selection (C18, etc.) protein_precipitation->column_selection spe->column_selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient direct_infusion Direct Infusion of Standard gradient->direct_infusion precursor_ion Precursor Ion Selection direct_infusion->precursor_ion product_ion Product Ion Scans precursor_ion->product_ion collision_energy Collision Energy Optimization product_ion->collision_energy source_parameters Ion Source Parameter Tuning collision_energy->source_parameters linearity Linearity & Range source_parameters->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq

Caption: A flowchart illustrating the key steps in developing and optimizing an LC-MS/MS method for Debutyldronedarone detection.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_workflow cluster_ms cluster_lc cluster_sample start Low/No Signal for Debutyldronedarone check_ms Check Mass Spectrometer Parameters start->check_ms check_lc Check LC System start->check_lc check_sample Check Sample Integrity start->check_sample ms_tune Is the MS tuned and calibrated? check_ms->ms_tune lc_pressure Is the LC pressure stable? check_lc->lc_pressure sample_prep Was sample preparation performed correctly? check_sample->sample_prep mrm_check Are the MRM transitions correct? ms_tune->mrm_check source_opt Are source parameters optimized? mrm_check->source_opt rt_shift Is there a retention time shift? lc_pressure->rt_shift column_health Is the column performing well? rt_shift->column_health sample_age Is the sample fresh? sample_prep->sample_age

Caption: A decision tree to guide troubleshooting efforts when encountering low signal intensity for Debutyldronedarone.

References

Technical Support Center: Enhancing the Yield of Debutyldronedarone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Debutyldronedarone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A frequently cited synthetic pathway involves a multi-step process starting from a substituted nitrobenzofuran derivative. The key transformations include O-alkylation of a phenolic precursor, followed by the reduction of a nitro group to a primary amine, and finally, mesylation of the resulting amine.

Q2: My overall yield for the synthesis is consistently low. Which step is the most likely cause?

A2: Each step in the synthesis presents unique challenges that can contribute to a low overall yield.

  • O-alkylation: This step can suffer from incomplete reaction or the formation of side products.

  • Nitro Reduction: The reduction of the nitro group is often high-yielding, but improper reaction conditions can lead to side reactions or incomplete conversion.

  • Mesylation: The final mesylation step can be problematic due to the reactivity of the primary amine and the potential for over-mesylation or side reactions with the mesyl chloride.

Q3: I am observing multiple spots on my TLC plate after the first step (O-alkylation). What could these be?

A3: Besides your desired O-alkylated product and unreacted starting material, you may be observing byproducts from C-alkylation, where the alkyl group attaches to the benzene (B151609) ring instead of the phenolic oxygen. Polysubstitution, where more than one alkyl group is added, can also occur, especially if the alkylated product is more reactive than the starting phenol.

Q4: During the workup of the nitro reduction step, I am having trouble separating my product from the metal salts. What can I do?

A4: When using metal-based reducing agents like tin (Sn) or iron (Fe) in acidic conditions, the resulting metal salts can complicate purification. After the reaction, a basic workup is crucial to neutralize the acid and deprotonate the newly formed amine, rendering it soluble in organic solvents. Filtration to remove the metal salts before extraction can also be effective.

Q5: The final mesylation step is giving me a complex mixture of products. How can I improve the selectivity?

A5: The primary amine is a strong nucleophile and can react with mesyl chloride to form the desired sulfonamide, but also potentially a disulfonamide if the reaction conditions are not carefully controlled. Using a stoichiometric amount of mesyl chloride, a suitable base (like triethylamine), and low reaction temperatures (e.g., 0 °C) can help to minimize the formation of these byproducts.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of this compound.

Step 1: O-Alkylation of 2-butyl-5-nitro-3-(4-hydroxybenzoyl)benzofuran
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield Inactive or insufficient base (e.g., K₂CO₃). Poor quality of the alkylating agent. Reaction temperature is too low. Inappropriate solvent.Ensure the base is anhydrous and freshly ground. Use a purified alkylating agent. Gradually increase the reaction temperature while monitoring the reaction by TLC. Anhydrous DMF is a suitable solvent for this type of reaction.
Formation of Side Products (e.g., C-alkylation) The reaction conditions favor C-alkylation over O-alkylation.Use a polar aprotic solvent like DMF. Ensure a moderate reaction temperature; high temperatures can sometimes favor C-alkylation.
Incomplete Reaction Insufficient reaction time. Not enough alkylating agent or base.Monitor the reaction progress by TLC until the starting material is consumed. Use a slight excess of the alkylating agent and at least a stoichiometric amount of base.
Step 2: Reduction of the Nitro Group
Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete Reduction Inactive catalyst (if using catalytic hydrogenation, e.g., Pt-Cu/C). Insufficient reducing agent (if using metal/acid). Insufficient reaction time or hydrogen pressure.Ensure the catalyst is not poisoned and is properly activated. Use a sufficient excess of the metal reducing agent. Increase the reaction time or hydrogen pressure for catalytic hydrogenation.
Formation of Side Products (e.g., azo or hydrazo compounds) Reaction conditions are too harsh. Use of certain reducing agents like LiAlH₄ with aromatic nitro compounds.Use milder reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or catalytic hydrogenation.[1]
Difficult Product Isolation The amine product forms a salt in acidic media. Metal salt byproducts are co-precipitating with the product.After the reaction, perform a basic workup (e.g., with aqueous NaHCO₃ or NaOH) to deprotonate the amine and make it soluble in organic solvents. Filter the reaction mixture before workup to remove insoluble metal salts.
Step 3: Mesylation of the Primary Amine
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Mesylated Product The amine is protonated and not sufficiently nucleophilic. Mesyl chloride has hydrolyzed.Use a non-nucleophilic base like triethylamine (B128534) (TEA) to deprotonate the amine. Use anhydrous solvent (like THF) and add mesyl chloride slowly to the reaction mixture.
Formation of Di-mesylated Byproduct Excess mesyl chloride or prolonged reaction time at higher temperatures.Use a stoichiometric amount of mesyl chloride. Maintain a low reaction temperature (e.g., 0 °C). Monitor the reaction closely by TLC and quench it once the starting amine is consumed.
Product is Difficult to Purify The product may be contaminated with triethylammonium (B8662869) hydrochloride.During workup, wash the organic layer with water to remove the salt. The product can be purified by column chromatography or recrystallization.

Experimental Protocols

Synthesis of Debutyldronedarone

This protocol is based on the synthetic scheme reported by Santos et al. for the preparation of Debutyldronedarone as a reference standard.

Step 1: Synthesis of 3-(4-(3-aminopropoxy)benzoyl)-2-butyl-5-nitrobenzofuran

  • To a solution of 2-butyl-5-nitro-3-(4-hydroxybenzoyl)benzofuran in anhydrous DMF, add potassium carbonate (K₂CO₃) and potassium iodide (KI).

  • Add the appropriate N-protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide).

  • Heat the reaction mixture at 60 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • Deprotection of the amine (e.g., using hydrazine (B178648) if a phthalimide (B116566) protecting group was used) will yield the desired primary amine.

Step 2: Synthesis of 5-amino-3-(4-(3-aminopropoxy)benzoyl)-2-butylbenzofuran

  • Dissolve the nitro compound from Step 1 in methanol (B129727) (MeOH).

  • Add a Pt-Cu/C catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 45 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline (B41778) derivative.

Step 3: Synthesis of Debutyldronedarone (N-(3-(4-(3-aminopropoxy)benzoyl)-2-butyl-5-benzofuranyl)methanesulfonamide)

  • Dissolve the aniline derivative from Step 2 in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triethylamine (TEA) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl) to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • The crude product can be purified by column chromatography.

Step 4: Formation of this compound

  • Dissolve the purified Debutyldronedarone free base in a suitable solvent (e.g., isopropanol).

  • Cool the solution to 0 °C and slowly add a solution of 4 M HCl in isopropanol.

  • Stir the mixture at 0 °C to room temperature to allow for the precipitation of the hydrochloride salt.

  • Filter the solid, wash it with a cold solvent, and dry it under vacuum to obtain this compound.

Visualizations

G cluster_0 Synthesis Workflow A 2-butyl-5-nitro-3-(4-hydroxybenzoyl)benzofuran B O-Alkylation A->B C 3-(4-(3-aminopropoxy)benzoyl)-2-butyl-5-nitrobenzofuran B->C D Nitro Reduction C->D E 5-amino-3-(4-(3-aminopropoxy)benzoyl)-2-butylbenzofuran D->E F Mesylation E->F G Debutyldronedarone F->G H HCl Salt Formation G->H I Debutyldronedarone HCl H->I

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting Logic start Low Overall Yield step1 Check Yield of Step 1 (O-Alkylation) start->step1 step2 Check Yield of Step 2 (Nitro Reduction) step1->step2 Acceptable sol1 Troubleshoot O-Alkylation: - Check base/reagent quality - Optimize temperature/time step1->sol1 Low step3 Check Yield of Step 3 (Mesylation) step2->step3 Acceptable sol2 Troubleshoot Nitro Reduction: - Check catalyst/reducing agent - Optimize conditions step2->sol2 Low sol3 Troubleshoot Mesylation: - Control stoichiometry - Optimize temperature step3->sol3 Low

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Debutyldronedarone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While a specific impurity profile for Debutyldronedarone is not extensively published, it is likely to share impurities with its parent compound, Dronedarone. Potential impurities can originate from the synthetic route, including unreacted starting materials, by-products from side reactions, and degradation products. Known impurities and related substances for Dronedarone include synthetic intermediates and by-products from the sulfonylation step.[1] Common sources of impurities in Active Pharmaceutical Ingredients (APIs) also include raw materials, reagents, solvents, and inadequate storage conditions.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds like this compound, which is a benzofuran (B130515) derivative and an amine salt, are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, especially on a smaller scale.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For amine hydrochlorides, polar protic solvents like alcohols (e.g., ethanol, isopropanol) are often good choices. Sometimes a solvent/anti-solvent system is effective. For instance, dissolving the compound in a minimal amount of a good solvent (like methanol (B129727) or ethanol) and then adding a miscible anti-solvent (like diethyl ether or ethyl acetate) until turbidity appears can induce crystallization upon cooling.

Q4: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid at the crystallization temperature. To remedy this, you can try returning the mixture to the heat and adding more of the "good" solvent to keep the compound dissolved at a higher temperature. Another approach is to ensure a slow cooling rate, which can be achieved by insulating the flask. If significant impurities are present, they can lower the melting point and cause oiling; in such cases, a preliminary purification step like column chromatography might be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or no crystal yield - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent is too effective at room temperature.- Boil off some of the solvent to concentrate the solution and cool again. - Cool the solution in an ice bath or refrigerate for a longer period. - If the compound is still soluble when cold, consider using a different solvent or an anti-solvent system.
Impure crystals (discoloration or poor analytical results) - The cooling process was too rapid, trapping impurities. - Insoluble impurities were not removed before crystallization. - The crystals were not washed properly after filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a hot filtration of the dissolved crude material to remove any insoluble matter. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Crystallization does not start - The solution is not supersaturated. - Lack of nucleation sites.- Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation.
Formation of an oil instead of crystals - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Add more solvent to lower the saturation temperature. - Re-purify the material using another technique like column chromatography before attempting recrystallization.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of this compound from impurities - Inappropriate solvent system (eluent). - Column overloading. - Column was packed improperly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system for benzofuran derivatives is a gradient of petroleum ether and ethyl acetate (B1210297). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or channels.
This compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or add a small amount of methanol to the eluent system.
Streaking or tailing of the compound band - The compound is interacting too strongly with the stationary phase (silica gel). - The compound is not fully dissolved when loaded.- Add a small amount of a polar modifier like triethylamine (B128534) to the eluent to reduce interactions with acidic sites on the silica (B1680970) gel. - Ensure the crude material is fully dissolved in a minimum amount of solvent before loading.

Data Presentation

The following table provides an illustrative comparison of different purification strategies for this compound. The values are representative and may vary based on the specific experimental conditions and the nature of the impurities in the crude material.

Purification Method Typical Solvents/Mobile Phase Illustrative Yield (%) Illustrative Purity (%) Key Advantages Key Disadvantages
Recrystallization Isopropanol65-8098.5-99.5Scalable, cost-effective, good for removing minor impurities.May not be effective for removing impurities with similar solubility.
Recrystallization (Solvent/Anti-solvent) Methanol/Ethyl Acetate70-8599.0-99.7Can provide higher yields than single-solvent recrystallization.Requires careful optimization of solvent ratios.
Silica Gel Column Chromatography Gradient of Petroleum Ether/Ethyl Acetate with 0.1% Triethylamine50-70>99.8Excellent for removing a wide range of impurities, including those with similar polarity.Less scalable, time-consuming, requires larger volumes of solvent.
Preparative HPLC Acetonitrile/Water with Formic Acid on a C18 column40-60>99.9Highest achievable purity, good for separating closely related impurities.Expensive, not suitable for large-scale purification, lower yields.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, acetone) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying this compound from significant impurities.

  • Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation between this compound and its impurities. A gradient of petroleum ether and ethyl acetate is a good starting point. Adding a small amount of triethylamine (e.g., 0.1%) can improve peak shape for amines.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent according to your TLC optimization to move the compound and impurities down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of your compound in each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is your purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude Debutyldronedarone HCl dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filter->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure Debutyldronedarone HCl dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography start Crude Debutyldronedarone HCl prepare_column Prepare & Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Fractions are pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Debutyldronedarone HCl evaporate->end troubleshooting_crystallization start Crystallization Issue q1 Do crystals form upon cooling? start->q1 a1_yes Are the crystals impure? q1->a1_yes Yes a1_no No Crystals q1->a1_no No a1_yes_yes Impure Crystals a1_yes->a1_yes_yes Yes a1_yes_no Successful Purification a1_yes->a1_yes_no No action_no_crystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume a1_no->action_no_crystals action_impure 1. Ensure slow cooling 2. Perform hot filtration 3. Wash crystals properly a1_yes_yes->action_impure

References

Optimizing dosing regimens for Debutyldronedarone hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Investigational Drug Development

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing dosing regimens for novel investigational compounds, with a focus on preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I select the starting dose for my first-in-animal study?

A1: The selection of a starting dose for a first-in-animal study is a critical step that relies on in vitro data and regulatory guidelines. A common approach is to use the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology studies. If a NOAEL is not yet established, you can use in vitro data, such as the EC50 or IC50, to estimate a starting dose. Regulatory bodies like the FDA provide guidance documents (e.g., "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers") that offer methodologies for dose conversion from animal to human equivalent doses, which can be reverse-engineered to guide initial animal dosing strategies. It is also common to start with a dose that is a fraction (e.g., 1/10th) of the dose showing the desired effect in in vitro models, after converting to an in vivo equivalent.

Q2: What are the key differences between a single ascending dose (SAD) and a multiple ascending dose (MAD) study design?

A2: A single ascending dose (SAD) study is designed to assess the safety, tolerability, and pharmacokinetics (PK) of a single dose of the investigational drug. In this design, a cohort of animals receives a single dose, and they are monitored over a specific period. Subsequent cohorts receive progressively higher doses. In contrast, a multiple ascending dose (MAD) study evaluates the safety and PK of the drug after repeated administration. This study design helps to understand how the drug accumulates in the body and to identify any potential for time-dependent toxicity. Both study types are crucial for establishing a safe and effective dosing regimen.

Q3: How can I interpret highly variable pharmacokinetic (PK) data in my animal studies?

A3: High variability in pharmacokinetic data can arise from several sources, including analytical errors, animal handling, and physiological differences among the animals. To interpret this variability, first, ensure the robustness of your analytical method for quantifying the drug in plasma. Next, review your experimental procedures for consistency in dosing, sample collection times, and animal handling. Biological factors such as genetic differences, food intake, and stress levels can also contribute to variability. It is advisable to increase the number of animals per group to enhance the statistical power of your study.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected Animal Mortality at Low Doses 1. Formulation issue leading to high local concentration.2. Off-target toxicity.3. Rapid drug absorption and high Cmax.1. Evaluate the formulation for precipitation and consider alternative vehicles.2. Conduct a preliminary off-target screening assay.3. Slow down the rate of administration (e.g., use a slower infusion rate for IV dosing).
Lack of Efficacy at High Doses 1. Poor bioavailability.2. Rapid metabolism and clearance.3. Target engagement is not achieved.1. Investigate different routes of administration or formulation strategies to improve absorption.2. Perform a metabolite profiling study.3. Measure target engagement in tissue samples to confirm the drug is reaching its intended site of action.
Non-linear Pharmacokinetics 1. Saturation of metabolic enzymes.2. Saturation of transporters.3. Poor aqueous solubility at higher doses.1. Conduct in vitro metabolism studies to identify the enzymes involved.2. Assess the drug's interaction with relevant transporters.3. Characterize the solubility of your compound in the formulation vehicle at different concentrations.

Experimental Protocols

Single Ascending Dose (SAD) Study Protocol
  • Animal Model: Select a relevant animal species (e.g., Sprague-Dawley rats). Acclimatize animals for at least 7 days before the study.

  • Grouping: Assign animals to dose groups (e.g., 5 groups, n=6 per group: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Administration: Administer the investigational drug via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Analyze plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacokinetic Data from a Representative SAD Study
Dose Group (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
150 ± 120.5250 ± 454.2 ± 0.8
3160 ± 350.5800 ± 1504.5 ± 1.1
10550 ± 1201.03200 ± 5005.1 ± 0.9
301800 ± 4001.011000 ± 21006.3 ± 1.4

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_decision Decision Point cluster_clinical Clinical Phase in_vitro In Vitro Studies (EC50, IC50) sad_study Single Ascending Dose (SAD) Study in_vitro->sad_study Dose Range Selection mad_study Multiple Ascending Dose (MAD) Study sad_study->mad_study Inform MAD Dosing tox_study Toxicology Studies (NOAEL) mad_study->tox_study Select Doses for Toxicology go_nogo Go/No-Go Decision tox_study->go_nogo Safety Profile phase_1 Phase I Clinical Trial go_nogo->phase_1 Proceed

Caption: Workflow for preclinical dose-finding studies.

signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Signaling drug Investigational Drug (Debutyldronedarone HCl) receptor Target Receptor drug->receptor Binds and Inhibits protein_a Protein Kinase A receptor->protein_a Activates protein_b Transcription Factor X protein_a->protein_b Phosphorylates gene_exp Gene Expression protein_b->gene_exp Regulates

Caption: Hypothetical signaling pathway for the investigational drug.

Validation & Comparative

Comparative Efficacy of Dronedarone and its Active Metabolite, Debutyldronedarone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparative analysis of the antiarrhythmic drug dronedarone (B1670951) and its principal active metabolite, debutyldronedarone (B1669980) (N-debutyl dronedarone). The focus is on their respective efficacies, supported by available experimental data, to inform researchers, scientists, and professionals in the field of drug development.

Introduction

Dronedarone is a multichannel-blocking antiarrhythmic agent used in the management of atrial fibrillation. It is structurally related to amiodarone (B1667116) but lacks the iodine moieties, which is intended to reduce thyroid-related adverse effects. In the body, dronedarone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into several metabolites, with N-debutyl dronedarone being the main pharmacologically active form. Understanding the comparative efficacy of the parent drug and its primary metabolite is crucial for a comprehensive assessment of its overall clinical effect.

Quantitative Efficacy Data

While direct head-to-head clinical trials comparing dronedarone and debutyldronedarone are not available due to the latter being a metabolite, in vitro studies and pharmacokinetic analyses provide insights into their relative potencies. The general consensus from the available literature is that debutyldronedarone is less potent than its parent compound.

Table 1: Comparative Potency and Pharmacokinetics of Dronedarone and Debutyldronedarone

ParameterDronedaroneDebutyldronedarone (N-debutyl dronedarone)
Relative Potency -3 to 10 times less potent than dronedarone
Primary Metabolism Metabolized by CYP3A4Further metabolized, including by MAO-A
Plasma Protein Binding >98%>98%
Elimination Half-life 13-19 hoursApproximately 24 hours

Table 2: In Vitro Electrophysiological Effects of Dronedarone on Cardiac Ion Channels (IC50 Values)

Ion ChannelDronedarone IC50 (µM)Debutyldronedarone IC50 (µM)
hERG (Rapid delayed rectifier potassium current, IKr)9.2[1][2]Data not available
K2P3.1 (TASK1 Potassium Channel)5.2 (in mammalian cells)[3]Data not available
K2P2.1 (TREK1 Potassium Channel)6.1 (in mammalian cells)[3]Data not available
Small Conductance Ca2+-activated K+ Channel (IKAS)2.42 (in human atrial myocytes from CAF patients)[4]Data not available
L-type Ca2+ Current (ICa,L)0.18[5]Data not available
Fast Na+ Current (INa)0.7 (state-dependent)[6]Data not available
Na+/Ca2+ Exchange Current (INCX)28-33[7]Data not available
HCN4 ("Funny" Current)1.0[6]Data not available

Signaling Pathways and Mechanisms of Action

Dronedarone exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, which prolongs the cardiac action potential and refractory period. This multi-channel blockade affects potassium, sodium, and calcium channels, and also exhibits anti-adrenergic properties.

Dronedarone_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Dronedarone Dronedarone K_channels Potassium Channels (IKr, IKs, IK1, IK,Ach, K2P) Dronedarone->K_channels Na_channels Sodium Channels (INa) Dronedarone->Na_channels Ca_channels Calcium Channels (ICa,L) Dronedarone->Ca_channels APD_prolong Prolongation of Action Potential Duration K_channels->APD_prolong Conduction_slow Slowing of Cardiac Conduction Na_channels->Conduction_slow Ca_channels->APD_prolong ERP_prolong Increase in Effective Refractory Period APD_prolong->ERP_prolong Antiarrhythmic_Effect Antiarrhythmic Effect (Maintenance of Sinus Rhythm) ERP_prolong->Antiarrhythmic_Effect Conduction_slow->Antiarrhythmic_Effect

Mechanism of action of Dronedarone.

Experimental Protocols

The following are descriptions of typical experimental methodologies used to assess the electrophysiological effects of compounds like dronedarone and its metabolites.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents through specific channels in isolated cardiac myocytes or in cell lines heterologously expressing a specific ion channel.

Objective: To determine the inhibitory concentration (IC50) of a compound on a specific cardiac ion channel.

Methodology:

  • Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) or human atrial tissue obtained during cardiac surgery.[4] Alternatively, cell lines (e.g., HEK-293, CHO) are transfected to express the specific human ion channel of interest.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is used as an electrode. This micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

  • Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential. A series of voltage steps are then applied to elicit the ion current of interest.

  • Drug Application: The test compound (e.g., dronedarone) is applied to the cell via perfusion of the extracellular solution at various concentrations.

  • Data Analysis: The reduction in the current amplitude at each concentration is measured and plotted to generate a dose-response curve, from which the IC50 value is calculated.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (Isolated Myocytes or Transfected Cell Line) Giga_Seal Giga-Seal Formation (Micropipette on Cell Membrane) Cell_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol (Elicit Ion Current) Whole_Cell->Voltage_Clamp Data_Acquisition Data Acquisition (Measure Current Amplitude) Voltage_Clamp->Data_Acquisition Drug_Perfusion Drug Perfusion (Varying Concentrations) Drug_Perfusion->Data_Acquisition Analysis Data Analysis (Dose-Response Curve and IC50 Calculation) Data_Acquisition->Analysis

References

A Comparative Guide to Bioanalytical Methods for Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951), in human plasma. The selection of an appropriate bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessments. This document compares two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and experimental protocols to aid in selecting the most suitable method for specific research needs.

Introduction to Bioanalytical Method Validation

The validation of a bioanalytical method is essential to ensure the reliability, accuracy, and precision of quantitative data for drugs and their metabolites in biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, sensitivity, and stability, ensuring the method is fit for its intended purpose.[3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is a harmonized international standard for bioanalytical method validation.[4]

Comparative Analysis of Bioanalytical Methods

This guide focuses on two widely used methods for the simultaneous determination of Dronedarone and Debutyldronedarone in human plasma: a cost-effective HPLC-UV method and a highly sensitive LC-MS/MS method. A third, advanced UPLC-MS/MS method is also presented as a high-throughput alternative.

Performance Characteristics

The following tables summarize the key performance parameters for each method, allowing for a direct comparison of their capabilities.

Table 1: Performance Comparison of Bioanalytical Methods for Debutyldronedarone Hydrochloride

ParameterHPLC-UV MethodLC-MS/MS MethodUPLC-MS/MS Method
Linearity Range 10–1000 ng/mL[1][5]0.200–200 ng/mL[2]0.25–50 ng/mL[6]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.200 ng/mL[2]0.25 ng/mL[6][7]
Intra-day Precision (%RSD) 3.8–17.3%[1]< 7.2%[2]≤ 13.3%[6]
Inter-day Precision (%RSD) 2.8–13.8%[1]< 7.2%[2]≤ 13.3%[6]
Accuracy (Intra-day) 87.8–108.2%[1]Within ±5.1% (as relative error)[2]-14.8% to 10.9%[6]
Accuracy (Inter-day) 93.1–110.2%[1]Within ±5.1% (as relative error)[2]-14.8% to 10.9%[6]
Extraction Recovery 68.45–84.56%[3]> 82.1%[6]Not explicitly stated, but a different SPE method showed 93.27-95.14%[8]
Matrix Effect Not explicitly statedNot obvious[6]Minimized with optimized SPE[8]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing experimental results. The following sections outline the protocols for the compared methods.

Method 1: HPLC-UV

This method is presented as an economical alternative to mass spectrometry-based techniques, suitable for laboratories with basic HPLC equipment.[1][4]

Sample Preparation: Liquid-Liquid Extraction

  • To 0.4 mL of an alkalized plasma sample, add 3 mL of methyl tert-butyl ether.

  • Vortex for a specified duration (e.g., 5 minutes) to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions

  • Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H₃PO₄.[1]

  • Flow Rate: 1.8 mL/min (isocratic)[1]

  • Detection: UV at 290 nm[1]

  • Internal Standard: Bepridil[3]

Method 2: LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.[2]

Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma, add acetonitrile (B52724) containing the internal standard.[2]

  • Vortex to precipitate plasma proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

  • Column: CAPCELL PAK C₁₈ MG (100 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: Gradient elution with 5 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile, with each phase containing 0.2% acetic acid.[2]

  • Flow Rate: 0.7 mL/min[2]

  • Ionization: Positive atmospheric pressure chemical ionization (APCI)[2]

  • Detection: Multiple reaction monitoring (MRM) mode[2]

  • Internal Standard: Amiodarone[2]

Method 3: UPLC-MS/MS

This ultra-performance liquid chromatography method provides a rapid and accurate analysis, suitable for high-throughput applications.

Sample Preparation: Protein Precipitation

  • Rapid protein precipitation is achieved using acetonitrile.[6]

Chromatographic and Mass Spectrometric Conditions

  • Column: Acquity BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[6]

  • Detection: Mass spectrometer with a Xevo TQ-S triple quadrupole tandem in positive ion mode.[6]

  • Internal Standard: Ivabradine[6]

Method Validation Workflow

The process of validating a bioanalytical method is a systematic procedure to ensure its performance characteristics are suitable for the intended application.

Bioanalytical_Method_Validation_Workflow start Method Development selectivity Selectivity & Specificity (Interference Check) start->selectivity linearity Linearity & Range (Calibration Curve) selectivity->linearity accuracy_precision Accuracy & Precision (Intra & Inter-day) linearity->accuracy_precision loq Limit of Quantification (LLOQ) (Sensitivity) accuracy_precision->loq recovery_matrix Recovery & Matrix Effect loq->recovery_matrix stability Stability (Freeze-Thaw, Bench-Top, Long-Term) recovery_matrix->stability validation_report Validation Report stability->validation_report routine_use Routine Sample Analysis validation_report->routine_use

Caption: A generalized workflow for bioanalytical method validation.

Discussion and Recommendations

The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method suitable for therapeutic drug monitoring and studies where higher concentrations of Debutyldronedarone are expected.[1][4] Its primary limitation is the higher limit of quantification, which may not be sufficient for all pharmacokinetic studies.

  • LC-MS/MS offers significantly lower LLOQ, making it the gold standard for studies requiring high sensitivity, such as single-dose pharmacokinetic trials.[2] While more expensive and requiring more specialized equipment and expertise, its superior sensitivity and selectivity provide more reliable data at low analyte concentrations.

  • UPLC-MS/MS is an advancement over conventional LC-MS/MS, offering faster analysis times and thus higher throughput, which is beneficial for studies with a large number of samples.[6]

For researchers in a resource-limited setting or for routine monitoring of chronically treated patients, the HPLC-UV method provides a reliable and economical option. For pivotal pharmacokinetic and bioavailability/bioequivalence studies, the superior sensitivity and selectivity of the LC-MS/MS or UPLC-MS/MS methods are indispensable. The final choice should be guided by the required sensitivity, sample throughput, and available resources.

References

Cross-Validation of Analytical Methods for Debutyldronedarone Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951). The selection of an appropriate quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. This document outlines the experimental protocols and performance data of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methods

The following table summarizes the key performance parameters of the HPLC-UV and LC-MS/MS methods for the quantification of Debutyldronedarone hydrochloride in human plasma. This data is essential for researchers to select the most suitable method based on their specific requirements for sensitivity, dynamic range, and analytical throughput.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 1000 ng/mL[1]0.200 - 200 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.200 ng/mL[2]
Intra-day Precision (%RSD) 3.8 - 17.3%[1]< 7.2%[2]
Inter-day Precision (%RSD) 2.8 - 13.8%[1]< 7.2%[2]
Intra-day Accuracy (%) 87.8 - 108.2%[1]within ±5.1% (relative error)[2]
Inter-day Accuracy (%) 93.1 - 110.2%[1]within ±5.1% (relative error)[2]
Retention Time 4.0 min[1]Not explicitly stated
Total Run Time -5.5 min[2]

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on validated methods published in peer-reviewed literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cost-effective approach suitable for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with the addition of 0.1 mL 85% H₃PO₄.[1]

  • Flow Rate: 1.8 mL/min (isocratic).[1]

  • Detection: UV at 290 nm.[1]

  • Temperature: Ambient.[1]

Sample Preparation:

  • Liquid-liquid extraction is employed to isolate the analyte from the plasma matrix.[1]

  • A 0.4 mL plasma sample is alkalized, and methyl tert-butyl ether is used for the extraction.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.

Chromatographic Conditions:

Mass Spectrometry Conditions:

  • Ionization: Positive atmospheric pressure chemical ionization (APCI).[2]

  • Detection: Multiple reaction monitoring (MRM) mode.[2]

Sample Preparation:

  • Protein precipitation is used for sample cleanup.[2]

  • A 50 µL aliquot of plasma is treated with acetonitrile containing the internal standard (amiodarone).[2]

Visualized Workflows

The following diagrams illustrate the general workflow for bioanalytical method validation and a decision-making process for selecting a suitable analytical method.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analyte & Matrix MD2 Select Analytical Technique (e.g., HPLC, LC-MS/MS) MD1->MD2 MD3 Optimize Chromatographic & Detection Conditions MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV6 Matrix Effect (for LC-MS/MS) MV3->MV6 MV5 Stability MV4->MV5 SA1 Sample Preparation MV5->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3 Analytical_Method_Selection Start Start: Define Research Question Req Required Sensitivity? Start->Req Cost Budget Constraints? Req->Cost Low LCMS Select LC-MS/MS Req->LCMS High Cost->LCMS No HPLC Select HPLC-UV Cost->HPLC Yes Reval Re-evaluate Project Scope HPLC->Reval Sensitivity insufficient?

References

Comparative Cardiotoxicity Analysis: Dronedarone vs. Debutyldronedarone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative cardiac safety profiles of the antiarrhythmic agent dronedarone (B1670951) and its principal metabolite, debutyldronedarone (B1669980).

This guide provides a comprehensive comparison of the cardiotoxic profiles of the multi-channel blocking antiarrhythmic drug, dronedarone, and its active N-debutylated metabolite, debutyldronedarone (NDBD). While extensive research has characterized the cardiovascular effects of the parent compound, direct comparative data for its metabolite is less abundant. This document synthesizes the available experimental findings to offer a comparative perspective on their potential for inducing cardiac adverse effects.

Executive Summary

Dronedarone is metabolized in the liver to form debutyldronedarone, its primary active metabolite.[1] General pharmacological assessments indicate that debutyldronedarone is 3 to 10 times less potent than its parent compound, dronedarone.[2][3] This reduced potency extends to its effects on cardiac mitochondrial function, where dronedarone demonstrates a greater potential for inducing toxicity. Although direct comparative data on cardiac ion channel inhibition, action potential duration, and cardiac contractility are scarce for debutyldronedarone, its overall diminished pharmacodynamic activity suggests a less pronounced cardiotoxic profile compared to dronedarone.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing the effects of dronedarone and debutyldronedarone on key indicators of cardiotoxicity.

Table 1: Comparative Effects on Cardiomyocyte Mitochondrial Function

ParameterDronedaroneDebutyldronedarone (NDBD)Reference
IC₅₀ for Intracellular ATP Content Decrease 0.49 µM1.07 µM[4]
IC₅₀ for Mitochondrial Membrane Potential (Δψm) Dissipation 0.5 µM12.8 µM[4]

Table 2: Effects of Dronedarone on Cardiac Ion Channels

Ion ChannelEffectIC₅₀ / ConcentrationCell TypeReference
hERG (IKr) Block~59 nMMammalian cells[5]
Block9.2 µMXenopus laevis oocytes[6][7]
Nav1.5 (INa) State-dependent inhibition0.7 ± 0.1 µM (at Vhold = -80 mV)Guinea pig ventricular myocytes[8]
Cav1.2 (ICa,L) Block0.4 ± 0.1 µM (at Vhold = -40 mV)Guinea pig ventricular myocytes[8]
Reduction of L-type calcium current76.5 ± 0.7 % reduction at 10 µMCanine ventricular myocytes[9]

Experimental Protocols

Mitochondrial Toxicity Assay in H9c2 Cardiomyocytes

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the decrease in intracellular ATP content and the dissipation of mitochondrial membrane potential (Δψm) induced by dronedarone and N-desbutyldronedarone (NDBD).

Cell Culture: Differentiated rat H9c2 cardiomyocytes were used for the experiments.

ATP Content Measurement:

  • H9c2 cells were treated with varying concentrations of dronedarone or NDBD.

  • Following treatment, the intracellular ATP content was measured using a commercially available ATP luminescence-based assay kit.

  • Luminescence was recorded using a microplate reader.

  • IC₅₀ values were calculated from the concentration-response curves.

Mitochondrial Membrane Potential (Δψm) Measurement:

  • H9c2 cells were treated with different concentrations of dronedarone or NDBD.

  • The cells were then incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

  • The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential.

  • IC₅₀ values were determined from the resulting concentration-response curves.

Patch-Clamp Electrophysiology for Cardiac Ion Channel Inhibition

Objective: To characterize the inhibitory effects of dronedarone on key cardiac ion channels (hERG, Nav1.5, and Cav1.2).

Cell Lines and Myocytes:

  • hERG: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel or Xenopus laevis oocytes injected with hERG cRNA.

  • Nav1.5 and Cav1.2: Isolated guinea pig or canine ventricular myocytes.

General Protocol (Whole-Cell Patch-Clamp):

  • Cells or myocytes were placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

  • Glass micropipettes with a tip resistance of 2-5 MΩ were filled with an internal solution and used to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • The membrane patch under the pipette tip was ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents.

  • Specific voltage-clamp protocols were applied to isolate and measure the current of interest (e.g., IKr for hERG, INa for Nav1.5, ICa,L for Cav1.2).

  • After obtaining a stable baseline recording, the cells were perfused with solutions containing various concentrations of dronedarone.

  • The percentage of current inhibition at each concentration was determined, and concentration-response curves were constructed to calculate the IC₅₀ value.

Visualization of Key Processes

cluster_cardiotoxicity Comparative Cardiotoxicity Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (NDBD) (Active Metabolite) Dronedarone->Debutyldronedarone Mitochondrial_Toxicity Mitochondrial Toxicity Dronedarone->Mitochondrial_Toxicity More Potent Ion_Channel_Block Ion Channel Blockade Dronedarone->Ion_Channel_Block APD_Prolongation Action Potential Duration Prolongation Dronedarone->APD_Prolongation Reduced_Contractility Reduced Contractility Dronedarone->Reduced_Contractility Debutyldronedarone->Mitochondrial_Toxicity Less Potent

Figure 1: Metabolic pathway of dronedarone and its relation to cardiotoxicity.

cluster_workflow Patch-Clamp Electrophysiology Workflow A Cell Preparation (e.g., HEK293 with hERG) B Whole-Cell Configuration A->B C Application of Voltage-Clamp Protocol B->C D Baseline Current Recording C->D E Perfusion with Dronedarone (Varying Concentrations) D->E F Recording of Inhibited Current E->F G Data Analysis (IC50 Calculation) F->G

Figure 2: Workflow for assessing ion channel inhibition via patch-clamp.

Dronedarone Dronedarone IKr IKr (hERG) Dronedarone->IKr Inhibits INa INa (Nav1.5) Dronedarone->INa Inhibits ICaL ICa,L (Cav1.2) Dronedarone->ICaL Inhibits APD Action Potential Duration IKr->APD Modulates INa->APD Modulates ICaL->APD Modulates Contractility Cardiac Contractility ICaL->Contractility Reduces Arrhythmia Arrhythmia (Therapeutic Effect) APD->Arrhythmia

References

The In Vitro to In Vivo Correlation of Debutyldronedarone Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone hydrochloride, the primary active metabolite of the antiarrhythmic drug dronedarone (B1670951), plays a significant role in the overall therapeutic effect of its parent compound. Understanding the relationship between its in vitro activity and the subsequent in vivo effects is crucial for a comprehensive assessment of dronedarone's clinical profile. This guide provides a detailed comparison of the in vitro electrophysiological and enzymatic activity of Debutyldronedarone and dronedarone with the in vivo antiarrhythmic effects of dronedarone. Due to the limited availability of direct in vitro to in vivo correlation (IVIVC) studies for this compound, this guide will focus on correlating the in vitro properties of the metabolite with the observed in vivo pharmacology of the parent drug, a scientifically grounded approach to infer its contribution to the therapeutic activity. Furthermore, a comparison with the structurally related antiarrhythmic amiodarone (B1667116) and its active metabolite, desethylamiodarone (B1670286), is included to provide a broader context.

Comparative Data on In Vitro and In Vivo Activity

The following tables summarize the quantitative data on the in vitro and in vivo activities of dronedarone, Debutyldronedarone, and their comparators.

Table 1: In Vitro Inhibitory Activity on Cardiac Ion Channels (IC50, µM)

CompoundIKr (hERG)IKsINa (fast)ICa,LIK,AChHCN4
Dronedarone ≤ 3[1]≈ 10[1]0.7 (at -80 mV)[2]0.18 - 0.4[1][2]0.011.0[2]
Debutyldronedarone Data not availableData not availableData not availableData not availableData not availableData not available
Amiodarone 0.8[3]Data not availablePotent inhibitor[4][5]Potent inhibitor[6]Data not availableData not available
Desethylamiodarone Data not availableData not availablePotent inhibitor[4][5]Weak inhibitor[6]Data not availableData not available

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented are representative values from the cited literature.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes

CompoundCYP3A4 InhibitionCYP2D6 Inhibition
Dronedarone Moderate inhibitorPotent inhibitor
Debutyldronedarone Data not availableData not available

Table 3: In Vivo Electrophysiological and Antiarrhythmic Effects (Canine Models)

ParameterDronedaroneAmiodarone
Atrial Effective Refractory Period (AERP) Significant prolongation (e.g., from 97.5 ms (B15284909) to 120 ms)[7][8]Prolongation
Atrial Action Potential Duration (aAPD) Significant prolongation (e.g., from 76.4 ms to 91.2 ms)[7][8]Prolongation
Atrial Fibrillation (AF) Duration Significant attenuation[7][8]Effective in suppressing AF
Ventricular Effective Refractory Period (VERP) Less pronounced prolongation compared to AERPProlongation
QTc Interval No significant change in some studies[9]Prolongation
Heart Rate Decrease[9]Decrease
Blood Pressure Decrease[9]Decrease

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Electrophysiology: Manual Patch-Clamp Technique

The manual patch-clamp technique is the gold-standard for studying the effects of compounds on specific ion channels.[10][11]

  • Cell Preparation: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the human cardiac ion channel of interest (e.g., hERG, SCN5A, CACNA1C) are cultured according to standard protocols. On the day of the experiment, cells are dissociated into a single-cell suspension.

  • Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. Borosilicate glass microelectrodes with a tip resistance of 2-5 MΩ are filled with an intracellular solution.

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, allowing electrical access to the whole cell.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, to record IKr (hERG) currents, a depolarizing pulse is applied to inactivate the channels, followed by a repolarizing step to a negative potential to record the characteristic tail current.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The effect of the test compound is assessed by perfusing the cell with known concentrations of the compound and measuring the change in current amplitude. IC50 values are determined by fitting the concentration-response data to a Hill equation.

In Vivo Canine Model of Atrial Fibrillation

Canine models are frequently used to study the efficacy of antiarrhythmic drugs due to the electrophysiological similarities of the canine heart to the human heart.[7][8][12][13]

  • Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.

  • Electrophysiological Study: Multipolar electrode catheters are positioned in the right atrium and ventricle to record intracardiac electrograms and for programmed electrical stimulation. Baseline electrophysiological parameters, including sinus cycle length, atrial and ventricular effective refractory periods (AERP and VERP), and action potential duration (APD), are measured.

  • Induction of Atrial Fibrillation: Atrial fibrillation (AF) is induced by rapid atrial pacing (e.g., 40 Hz for 20 minutes) often in combination with an infusion of an agent that increases vagal tone, such as phenylephrine.[8][12]

  • Drug Administration and Evaluation: The test compound (e.g., dronedarone) is administered intravenously or orally. The electrophysiological parameters are then re-evaluated. The ability of the drug to prevent the induction of AF or to terminate ongoing AF is assessed. The duration of induced AF episodes is also measured.

Langendorff Isolated Perfused Heart Model

This ex vivo model allows for the study of cardiac electrophysiology and pharmacology in the absence of systemic influences.[14][15][16][17]

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Retrograde Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

  • Data Recording: A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record a pseudo-ECG. Monophasic action potentials (MAPs) can also be recorded to assess action potential duration.

  • Arrhythmia Induction and Drug Testing: Arrhythmias can be induced by various means, such as programmed electrical stimulation or the administration of pro-arrhythmic agents. The effects of test compounds, added to the perfusate, on cardiac function, electrophysiology, and arrhythmias are then evaluated.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.[18][19][20][21]

  • Test System: Human liver microsomes, which contain a high concentration of CYP enzymes, are used as the enzyme source.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the human liver microsomes in the presence of a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Reaction Termination and Analysis: After a specific incubation time, the reaction is stopped. The concentration of the metabolite of the probe substrate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in the absence of the inhibitor. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated.

Visualizations

Signaling Pathways and Experimental Workflows

Dronedarone_Metabolism_and_Action cluster_0 In Vivo Administration cluster_1 Hepatic Metabolism cluster_2 Cardiac Myocyte Dronedarone Dronedarone CYP3A4 CYP3A4 Dronedarone->CYP3A4 Metabolized by Ion_Channels Cardiac Ion Channels (IKr, IKs, INa, ICa,L) Dronedarone->Ion_Channels Inhibits Debutyldronedarone Debutyldronedarone (Active Metabolite) CYP3A4->Debutyldronedarone Produces Debutyldronedarone->Ion_Channels Inhibits (Presumed) Antiarrhythmic_Effect Antiarrhythmic Effect (Prolongation of APD & ERP) Ion_Channels->Antiarrhythmic_Effect Leads to

Caption: Metabolic pathway and mechanism of action of dronedarone.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation (Inferred) invitro_assays In Vitro Assays - Patch Clamp (IC50) - CYP Inhibition debuty Debutyldronedarone correlation In Vitro - In Vivo Correlation invitro_assays->correlation Provides Mechanistic Basis invivo_models In Vivo Models - Canine AF Model - Langendorff Heart dronedarone Dronedarone invivo_models->correlation Provides Pharmacological Effect

Caption: Workflow for inferring in vitro to in vivo correlation.

Conclusion

While a direct IVIVC for this compound is not yet established in publicly available literature, the existing data strongly suggest that it contributes to the overall antiarrhythmic profile of dronedarone. The in vitro multi-channel blocking properties of dronedarone are consistent with its in vivo effects on atrial electrophysiology, leading to the suppression of atrial fibrillation. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of cardiac electrophysiology and drug development, facilitating a deeper understanding of the pharmacological actions of dronedarone and its active metabolite. Further studies are warranted to precisely quantify the in vitro activity of Debutyldronedarone on a broader range of cardiac ion channels and to formally establish its IVIVC.

References

A Comparative Guide to Debutyldronedarone Hydrochloride and Other Antiarrhythmic Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antiarrhythmic drug development is continually evolving, with a significant focus on improving efficacy while minimizing adverse effects. A critical aspect of this research involves understanding the pharmacological activity of drug metabolites, which can contribute significantly to both the therapeutic and toxicological profiles of the parent compound. This guide provides a detailed comparison of debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the multi-channel blocker dronedarone (B1670951), with other key antiarrhythmic drug metabolites.

Debutyldronedarone, also known as N-debutyl dronedarone, is a pharmacologically active metabolite of dronedarone, a Class III antiarrhythmic agent.[1] While it is reported to be 3 to 10 times less potent than its parent compound, its contribution to the overall clinical effect of dronedarone is an area of active investigation. This guide will objectively compare the electrophysiological properties of debutyldronedarone with those of other well-characterized antiarrhythmic drug metabolites, including N-desethylamiodarone (from amiodarone), 5-hydroxypropafenone (B19502) (from propafenone), and the metabolites of flecainide.

This comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Comparative Electrophysiological Data

The following tables summarize the available quantitative data on the inhibitory effects of debutyldronedarone and other selected antiarrhythmic drug metabolites on key cardiac ion channels. This data is crucial for understanding their mechanisms of action and potential for both antiarrhythmic efficacy and proarrhythmic risk.

Table 1: Inhibitory Potency (IC50) on Cardiac Potassium Channels (hERG/IKr)

CompoundParent DrugIC50 (µM)Species/Cell LineReference
Debutyldronedarone Dronedarone3-10x less potent than Dronedarone-[1]
Dronedarone-1.7 - 9.2HEK-293, Xenopus oocytes[2][3]
N-desethylamiodaroneAmiodarone0.158HEK-293[4]
5-hydroxypropafenonePropafenoneSimilar to PropafenoneCHO[5]
Propafenone-13-15Xenopus oocytes
Flecainide-1.49HEK-293[1]

Table 2: Inhibitory Potency (IC50) on Cardiac Sodium Channels (Nav1.5/INa)

CompoundParent DrugIC50 (µM)Species/Cell LineReference
Debutyldronedarone Dronedarone3-10x less potent than Dronedarone-[1]
Dronedarone-0.7 (state-dependent)Guinea pig ventricular myocytes
N-desethylamiodaroneAmiodaronePreferentially blocks mutant Nav1.5HEK-293
5-hydroxypropafenonePropafenoneSimilar to Propafenone-
Propafenone---
Flecainide-10.7hNav1.5[2]

Table 3: Inhibitory Potency (IC50) on L-type Calcium Channels (Cav1.2/ICaL)

CompoundParent DrugIC50 (µM)Species/Cell LineReference
Debutyldronedarone Dronedarone3-10x less potent than Dronedarone-[1]
Dronedarone-0.4 (state-dependent)Guinea pig ventricular myocytes
N-desethylamiodaroneAmiodarone--
5-hydroxypropafenonePropafenone--
Propafenone---
Flecainide->20-[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a standard method for measuring the effect of compounds on specific ion channels expressed in cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cardiac ion channel (e.g., hERG, Nav1.5, Cav1.2).

Materials:

  • HEK-293 cells stably transfected with the gene encoding the ion channel of interest.

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.

  • External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): K-aspartate 130, MgCl2 5, EGTA 5, HEPES 10, Mg-ATP 4; pH adjusted to 7.2 with KOH.

  • Test compound stock solution (e.g., in DMSO) and serial dilutions.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Microforge for pipette polishing.

Procedure:

  • Cell Preparation: Culture the transfected cells under standard conditions. On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend in the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a tip resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest. The protocol will vary depending on the channel being studied (e.g., for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is common).

  • Compound Application: Perfuse the cell with the external solution containing a known concentration of the test compound. Allow sufficient time for the drug effect to reach a steady state.

  • Data Acquisition: Record the ionic currents before and after compound application.

  • Dose-Response Analysis: Repeat steps 6 and 7 with a range of compound concentrations to generate a dose-response curve. Fit the data to the Hill equation to determine the IC50 value.

G cluster_0 Experimental Workflow: Whole-Cell Patch-Clamp A Cell Preparation C Giga-seal Formation A->C B Pipette Preparation B->C D Whole-Cell Configuration C->D E Voltage-Clamp Protocol D->E F Compound Application E->F G Data Acquisition F->G H Dose-Response Analysis G->H

Workflow for Whole-Cell Patch-Clamp.
Action Potential Duration (APD) Measurement in Isolated Cardiac Preparations

This ex vivo method assesses the integrated effect of a compound on the overall electrical activity of cardiac tissue.

Objective: To measure the effect of a test compound on the action potential duration at 50% and 90% repolarization (APD50 and APD90).

Materials:

  • Isolated cardiac tissue (e.g., papillary muscle, Purkinje fibers) from an appropriate animal model (e.g., rabbit, guinea pig).

  • Tyrode's solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, Glucose 10; gassed with 95% O2/5% CO2.

  • Dissection tools.

  • Tissue bath with temperature control and perfusion system.

  • Stimulating and recording microelectrodes.

  • Microelectrode amplifier and data acquisition system.

Procedure:

  • Tissue Dissection: Euthanize the animal according to approved protocols and rapidly excise the heart. Dissect the desired cardiac tissue in cold Tyrode's solution.

  • Tissue Mounting: Mount the tissue in a temperature-controlled bath continuously perfused with oxygenated Tyrode's solution.

  • Microelectrode Impalement: Carefully impale a cell within the tissue with a sharp glass microelectrode filled with 3 M KCl.

  • Stimulation: Pace the tissue at a constant cycle length (e.g., 1 Hz) using external stimulating electrodes.

  • Baseline Recording: Record stable intracellular action potentials under baseline conditions.

  • Compound Perfusion: Switch the perfusion to Tyrode's solution containing the test compound at the desired concentration.

  • Data Recording: After a steady-state effect is achieved, record the action potentials again.

  • Data Analysis: Measure the APD50 and APD90 from the recorded action potentials before and after compound application.

G cluster_1 Experimental Workflow: APD Measurement A Tissue Dissection B Tissue Mounting A->B C Microelectrode Impalement B->C D Stimulation C->D E Baseline Recording D->E F Compound Perfusion E->F G Data Recording F->G H Data Analysis G->H

Workflow for Action Potential Duration Measurement.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Dronedarone

Dronedarone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-debutylation, which leads to the formation of the active metabolite, debutyldronedarone.

G Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (Active Metabolite) Dronedarone->Debutyldronedarone N-debutylation CYP3A4 CYP3A4 CYP3A4->Dronedarone

Metabolic conversion of dronedarone.
Multi-Ion Channel Blockade by Dronedarone and its Metabolite

Dronedarone and its active metabolite, debutyldronedarone, exert their antiarrhythmic effects by blocking multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and a reduction in cardiac excitability.

G cluster_0 Antiarrhythmic Drugs cluster_1 Cardiac Ion Channels cluster_2 Electrophysiological Effects Dronedarone Dronedarone & Debutyldronedarone IKr IKr (hERG) Dronedarone->IKr Block INa INa (Nav1.5) Dronedarone->INa Block ICaL ICaL (Cav1.2) Dronedarone->ICaL Block APD Action Potential Duration Prolongation IKr->APD Excitability Reduced Cardiac Excitability INa->Excitability ICaL->APD

Mechanism of action of dronedarone.

Conclusion

This guide provides a comparative overview of the electrophysiological properties of debutyldronedarone hydrochloride and other significant antiarrhythmic drug metabolites. The presented data highlights the multi-channel blocking effects of these compounds, which form the basis of their antiarrhythmic actions. While debutyldronedarone is less potent than its parent compound, dronedarone, its sustained presence in the plasma suggests a potential contribution to the overall therapeutic effect.

The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. The visualization of metabolic pathways and mechanisms of action aims to facilitate a clearer understanding of the complex pharmacology of these agents. Further research, particularly focused on obtaining more precise quantitative data for debutyldronedarone, is warranted to fully elucidate its role in the clinical profile of dronedarone. This will ultimately contribute to the development of safer and more effective antiarrhythmic therapies.

References

Reproducibility of Experimental Results: A Comparative Guide to Debutyldronedarone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data available for Debutyldronedarone hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951). Given the limited publicly available data on the specific pharmacological effects of Debutyldronedarone, this guide will focus on the reproducibility of its quantification and compare its parent compound, Dronedarone, with established alternatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

Debutyldronedarone (DBD) is the main circulating and pharmacologically active metabolite of Dronedarone, an antiarrhythmic agent used for the management of atrial fibrillation.[1][2] Dronedarone undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of N-debutyl-dronedarone.[1] While Debutyldronedarone contributes to the overall pharmacological effect, it is reported to be less potent than the parent compound, Dronedarone.[2]

Data Presentation: Quantification and Metabolism

The reproducibility of experimental results for Debutyldronedarone has been primarily documented in the context of its quantification in biological matrices. A key methodology for this is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Reproducibility of Debutyldronedarone and Dronedarone Quantification by HPLC-UV [3]

AnalyteParameterIntra-assayInter-assay
Debutyldronedarone Precision (% RSD)3.8–17.3%2.8–13.8%
Accuracy87.8–108.2%93.1–110.2%
Dronedarone Precision (% RSD)2.4–11.0%2.1–13.7%
Accuracy87.5–105.4%98.1–105.1%

RSD: Relative Standard Deviation

The data in Table 1 demonstrates good reproducibility and accuracy for the quantification of both Debutyldronedarone and Dronedarone in human plasma, meeting the requirements of regulatory agencies.[3]

Comparison with Alternatives

Table 2: Comparison of In Vitro Electrophysiological Effects of Dronedarone and Amiodarone (B1667116) [4][5]

ParameterDronedaroneAmiodarone
Potassium Channel Block (HERG) IC50: 9.2 µMSimilar biophysical blocking properties to Dronedarone
Sodium Channel Block More potent than AmiodaroneLess potent than Dronedarone
Action Potential Duration (APD) Lengthening Significant prolongationSignificant prolongation
Transmural Dispersion of Repolarization (TDR) DecreasedDecreased

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative methodologies for key experiments in the characterization of antiarrhythmic drugs.

Protocol 1: Quantification of Debutyldronedarone and Dronedarone in Human Plasma by HPLC-UV

This protocol is based on the method described by Wicha et al. (2022).[3]

1. Sample Preparation:

  • To 0.4 mL of human plasma, add the internal standard.
  • Alkalize the sample with sodium carbonate.
  • Perform liquid-liquid extraction using methyl tert-butyl ether.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm)
  • Mobile Phase: A mixture of methanol, acetonitrile, water, and potassium dihydrogen phosphate (B84403) buffer.
  • Flow Rate: 1.8 mL/min
  • Detection: UV at 290 nm

3. Validation Parameters:

  • Assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Protocol 2: In Vitro Cardiac Action Potential Recording

This is a general protocol for recording action potentials from isolated cardiac preparations.

1. Tissue Preparation:

  • Isolate papillary muscle or other suitable cardiac tissue from an appropriate animal model (e.g., rabbit).[4]
  • Mount the tissue in an organ bath superfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recording:

  • Impale the cardiac cells with sharp glass microelectrodes filled with 3 M KCl.
  • Record action potentials using a suitable amplifier and data acquisition system.
  • Pace the tissue at various cycle lengths to assess rate-dependent effects.

3. Data Analysis:

  • Measure action potential duration at 50% and 90% repolarization (APD50 and APD90), maximum upstroke velocity (Vmax), and resting membrane potential.

Protocol 3: Manual Whole-Cell Patch Clamp for Cardiac Ion Channels

This protocol outlines the standard procedure for measuring ion channel currents in isolated cardiomyocytes or cell lines expressing specific ion channels.[6][7]

1. Cell Preparation:

  • Isolate single cardiomyocytes or use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
  • Plate the cells on glass coverslips.

2. Patch Clamp Recording:

  • Use a patch clamp amplifier and micromanipulator.
  • Fabricate borosilicate glass pipettes with a tip resistance of 2-5 MΩ.
  • Fill the pipette with an appropriate intracellular solution and the bath with an extracellular solution.
  • Form a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Apply specific voltage clamp protocols to elicit and record the desired ion channel currents.

3. Data Analysis:

  • Measure current amplitude, voltage-dependence of activation and inactivation, and drug-induced block.
  • Calculate the half-maximal inhibitory concentration (IC50) for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Dronedarone and a typical workflow for in vitro cardiac safety assessment.

Dronedarone_Metabolism Dronedarone Dronedarone CYP3A4 CYP3A4 Dronedarone->CYP3A4 N-debutylation Debutyldronedarone Debutyldronedarone (Active Metabolite) CYP3A4->Debutyldronedarone Further_Metabolism Further Metabolism Debutyldronedarone->Further_Metabolism In_Vitro_Cardiac_Safety_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis and Risk Assessment Assay1 hERG Patch Clamp Assay Analysis1 Determine IC50 Values Assay1->Analysis1 Assay2 Other Cardiac Ion Channel Assays (e.g., Nav1.5, Cav1.2) Assay2->Analysis1 Assay3 Action Potential Duration Assay Analysis2 Assess Proarrhythmic Potential Assay3->Analysis2 Analysis1->Analysis2

References

Validating Debutyldronedarone Hydrochloride as a Biomarker of Dronedarone Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone (B1670951), an antiarrhythmic agent for the management of atrial fibrillation (AF), undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with N-debutyl-dronedarone (debutylatedronedarone) being the principal and pharmacologically active circulating metabolite.[1] Understanding the relationship between the parent drug, its metabolites, and clinical outcomes is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comprehensive comparison of analytical methodologies for quantifying dronedarone and debutyldronedarone (B1669980) and evaluates the current evidence for utilizing debutyldronedarone hydrochloride as a biomarker for dronedarone metabolism and therapeutic effect.

Dronedarone Metabolism and the Significance of Debutyldronedarone

Dronedarone is extensively metabolized in the liver, with over 84% of its clearance attributed to CYP3A4 activity. The primary metabolic pathway is N-debutylation, resulting in the formation of debutyldronedarone.[1] This active metabolite circulates in the plasma at concentrations comparable to the parent drug and exhibits antiarrhythmic properties, although it is reported to be 3 to 10 times less potent than dronedarone. Given its significant presence and pharmacological activity, debutyldronedarone is a critical component in the overall therapeutic effect and potential toxicity of dronedarone. Monitoring its concentration could, therefore, offer a more complete picture of the drug's activity in a patient than monitoring the parent drug alone.

Dronedarone_Metabolism Dronedarone Dronedarone Debutyldronedarone Debutyldronedarone (Active Metabolite) Dronedarone->Debutyldronedarone CYP3A4 (N-debutylation) Inactive_Metabolites Inactive Metabolites Debutyldronedarone->Inactive_Metabolites Further Oxidation Analytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow Plasma_Sample_H Plasma Sample LLE Liquid-Liquid Extraction Plasma_Sample_H->LLE Evaporation_H Evaporation LLE->Evaporation_H Reconstitution_H Reconstitution Evaporation_H->Reconstitution_H HPLC_Analysis HPLC-UV Analysis Reconstitution_H->HPLC_Analysis Plasma_Sample_L Plasma Sample PPT Protein Precipitation Plasma_Sample_L->PPT LCMS_Analysis LC-MS/MS Analysis PPT->LCMS_Analysis

References

Safety Operating Guide

Proper Disposal of Debutyldronedarone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Shanghai, China – December 7, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to proper disposal procedures for chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of debutyldronedarone (B1669980) hydrochloride.

Debutyldronedarone hydrochloride, also known as N-Desbutyl Dronedarone (B1670951) hydrochloride (CAS Number: 197431-02-0), is an active metabolite of the antiarrhythmic agent dronedarone.[1] While the Safety Data Sheet (SDS) for N-Desbutyl Dronedarone (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is still crucial to minimize environmental impact.

Key Safety and Handling Information

According to the available Safety Data Sheet, N-Desbutyl Dronedarone (hydrochloride) is not classified as a hazardous substance. However, it is designated with a water hazard class of 1, indicating it is slightly hazardous for water. Therefore, direct disposal into the sewer system or household trash in large quantities is not recommended.

Quantitative Data from Safety Data Sheet

PropertyValueSource
CAS Number 197431-02-0[1][2][3]
GHS Hazard Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class 1 (Slightly hazardous for water)
Step-by-Step Disposal Protocol

This protocol provides a clear, procedural guide for the disposal of this compound in a laboratory setting.

1. Waste Characterization:

  • Confirm the identity of the waste as this compound.

  • Based on the SDS, this compound is considered non-hazardous pharmaceutical waste.[4][5]

2. Segregation and Containment:

  • Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or RCRA-listed hazardous pharmaceuticals).[5][6]

  • Collect waste this compound in a designated, well-labeled, and sealed container. The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration".[4]

  • For trace amounts, such as on contaminated personal protective equipment (PPE), these can be disposed of in a dedicated non-hazardous pharmaceutical waste container.

3. Labeling:

  • The waste container must be clearly labeled with the following information:

    • "Non-Hazardous Pharmaceutical Waste"

    • "this compound"

    • Accumulation Start Date

    • Hazard Communication Information (even if not GHS hazardous, it's good practice to note it's a chemical substance)

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

5. Disposal Route:

  • Engage a licensed and reputable waste management contractor that handles non-hazardous pharmaceutical waste.[7]

  • The preferred method of disposal for non-RCRA pharmaceutical waste is incineration to prevent its entry into the environment.[4]

  • Provide the waste management contractor with the Safety Data Sheet for this compound.

  • Maintain all disposal records, including manifests and certificates of destruction, in accordance with institutional and local regulations.[5]

Important Considerations:

  • Regulatory Compliance: Always adhere to your institution's specific waste management policies and local, state, and federal regulations for pharmaceutical waste disposal.[6][7]

  • Small Quantities: While the SDS for N-Desbutyl Dronedarone (hydrochloride) suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting to ensure the highest safety and environmental standards.

  • Distinction from Dronedarone: It is critical to distinguish this compound from its parent compound, dronedarone hydrochloride (CAS Number: 141625-93-6). Dronedarone hydrochloride is classified as harmful if swallowed, causes skin and eye irritation, is suspected of damaging fertility, and is very toxic to aquatic life.[8][9][10] The disposal procedures for dronedarone hydrochloride would be significantly more stringent, requiring it to be handled as hazardous waste.

Visual Guidance

Disposal Decision Pathway for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G start Start: Have Debutyldronedarone Hydrochloride Waste waste_id 1. Waste Identification Is it Debutyldronedarone HCl? start->waste_id sds_check 2. Check Safety Data Sheet (SDS) Is it classified as hazardous? waste_id->sds_check non_hazardous 3. Treat as Non-Hazardous Pharmaceutical Waste sds_check->non_hazardous No hazardous Follow Hazardous Waste Disposal Protocol (Not applicable for this compound) sds_check->hazardous Yes segregate 4. Segregate from other waste streams non_hazardous->segregate contain 5. Contain in a labeled, sealed container segregate->contain store 6. Store in a designated, secure area contain->store dispose 7. Arrange for disposal via a licensed waste management contractor (Incineration Recommended) store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for Debutyldronedarone HCl.

References

Personal protective equipment for handling Debutyldronedarone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Debutyldronedarone hydrochloride. The following procedures are based on a conservative approach, treating the compound as a potent pharmaceutical agent due to its relationship as a metabolite of Dronedarone hydrochloride, a compound with known hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is recommended to minimize exposure. The following table summarizes the necessary PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or a Face ShieldMust provide a complete seal around the eyes to protect against splashes and airborne particles.
Hand Protection Double GlovingAn inner pair of nitrile gloves should be worn, with a second, heavier-duty pair of chemical-resistant gloves (e.g., nitrile or neoprene) over them.
Body Protection Disposable Lab Coat or CoverallsShould be long-sleeved with tight-fitting cuffs. For larger quantities or potential for significant exposure, a disposable suit is recommended.
Respiratory NIOSH-approved RespiratorA fit-tested N95 respirator is recommended for handling small quantities of powder. For larger amounts, a powered air-purifying respirator (PAPR) should be considered.
Foot Protection Closed-toe Shoes and Shoe CoversShoes must fully cover the feet. Disposable shoe covers should be worn to prevent tracking of contaminants outside the work area.

Operational Plan for Handling

Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound should occur within a designated containment area, such as a chemical fume hood or a glove box.

Step 1: Preparation

  • Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.

  • Gather all necessary equipment and materials, including the compound, solvents, and weighing instruments.

  • Don all required personal protective equipment as outlined in the table above.

Step 2: Weighing and Aliquoting

  • Perform all weighing and aliquoting of the powdered compound within the containment area to minimize the risk of inhalation or contamination.

  • Use anti-static weighing dishes and tools to prevent dispersal of the powder.

  • If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.

Step 3: Post-Handling

  • Securely cap all containers of this compound.

  • Decontaminate all surfaces and equipment used during the handling process.

  • Carefully remove and dispose of all PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated PPE, and disposable labware, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

  • For hydrochloride-containing compounds, neutralization may be an option prior to disposal, but this should only be performed by trained personnel following a validated and approved institutional protocol.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Containment Area (Fume Hood) A->B C Weigh and Aliquot Compound B->C D Prepare Solution (if applicable) C->D E Securely Store Compound D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.